molecular formula C4H6Br2 B6250088 1,3-dibromocyclobutane CAS No. 89033-71-6

1,3-dibromocyclobutane

Cat. No.: B6250088
CAS No.: 89033-71-6
M. Wt: 213.9
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Description

1,3-dibromocyclobutane is a useful research compound. Its molecular formula is C4H6Br2 and its molecular weight is 213.9. The purity is usually 95.
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Properties

CAS No.

89033-71-6

Molecular Formula

C4H6Br2

Molecular Weight

213.9

Purity

95

Origin of Product

United States

Foundational & Exploratory

1,3-dibromocyclobutane stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Application as a Bicyclo[1.1.1]pentane Precursor[1]

Executive Summary

1,3-Dibromocyclobutane (


) is a deceptively simple halogenated cycloalkane that serves as a critical linchpin in the synthesis of high-strain cage compounds, specifically bicyclo[1.1.0]butane and the pharmacologically relevant bicyclo[1.1.1]pentane (BCP) bioisosteres.[1]

Unlike its acyclic analogs, the reactivity of this compound is governed almost entirely by the ring strain (~26.4 kcal/mol) and the "puckered" conformational dynamics of the cyclobutane core. This guide analyzes the thermodynamic preference for the cis-isomer, details the Cristol-Firth Hunsdiecker synthesis, and maps the reactivity pathway toward BCP scaffolds.

Structural & Conformational Analysis
2.1 The "Butterfly" Conformation

Cyclobutane is not planar; a planar geometry would induce severe eclipsing torsion strain between adjacent C-H bonds.[1][2] To alleviate this, the ring adopts a puckered or "butterfly" conformation with a dihedral angle of approximately 25–35°.[1] This pucker dictates the stereochemical stability of 1,3-disubstituted derivatives.[1]

2.2 Stereochemical Inversion: Why Cis is Stable

Contrary to the intuition derived from cyclohexane chemistry (where 1,3-trans is diequatorial and stable), 1,3-disubstituted cyclobutanes generally favor the cis-isomer. [1]

  • Cis-1,3-dibromocyclobutane: Can adopt a diequatorial (e,e) conformation in the puckered state.[1] This places both bromine atoms pointing outward, away from the ring center, minimizing transannular steric repulsion.[1]

  • Trans-1,3-dibromocyclobutane: Inevitably forces one substituent into an axial (a) position while the other is equatorial (e) .[1] The axial substituent suffers from cross-ring repulsion with the axial hydrogens at C2 and C4.

Thermodynamic Hierarchy:


[1]

Conformation cluster_0 Thermodynamic Stability Profile Cis Cis-1,3-dibromocyclobutane (Diequatorial - Favored) Interaction Transannular Repulsion (Minimized in Cis) Cis->Interaction Trans Trans-1,3-dibromocyclobutane (Axial/Equatorial - Strained) Trans->Interaction High Steric Cost

Figure 1: Conformational preference of 1,3-disubstituted cyclobutanes. The cis-isomer minimizes transannular strain.[1]

Synthesis Protocol: The Cristol-Firth Hunsdiecker Modification

Direct halogenation of cyclobutane is non-selective.[1] The authoritative route to this compound is the Cristol-Firth modification of the Hunsdiecker reaction , utilizing silver salts or mercury(II) oxide to decarboxylate 1,3-cyclobutanedicarboxylic acid.[1]

3.1 Reaction Mechanism

The reaction proceeds via a radical mechanism where the carboxylic acid is converted to a hypobromite intermediate (


), which undergoes homolytic cleavage, decarboxylation, and recombination with bromine.[1]
3.2 Validated Protocol (HgO Method)

Note: This protocol involves Mercury (Hg).[1] Strict waste containment and PPE are mandatory.[1][3]

StepParameterActionRationale
1 Reagents 3-bromocyclobutanecarboxylic acid (1 eq), HgO (red, 0.6 eq),

(1.1 eq).[1]
HgO acts as the halogen carrier and decarboxylation catalyst.[1][4]
2 Solvent

or

(modern alternative).[1]
Non-polar solvent required for radical stability.[1]
3 Activation Heat to reflux (approx. 76-80°C) under

atmosphere.[1]
Initiates the homolytic cleavage of the acyl hypobromite.
4 Addition Add

dropwise to the refluxing slurry.
Controls the exotherm and prevents runaway radical chains.[1]
5 Workup Filter off Hg salts. Wash filtrate with

.[1]
Removes unreacted acid and inorganic mercury byproducts.
6 Purification Fractional distillation.[1]Separates the 1,3-dibromide (bp ~170°C) from elimination byproducts.[1]

Yield Expectation: 55–65% Key Impurity: 3-bromocyclobutene (formed via thermal elimination).[1][3]

Reactivity: The Gateway to Bicyclobutanes

The primary utility of this compound is its conversion to bicyclo[1.1.0]butane via an intramolecular Wurtz-type coupling.[1] This highly strained intermediate is the direct precursor to bicyclo[1.1.1]pentanes (BCPs).[1]

4.1 Intramolecular Wurtz Coupling

Reaction with molten sodium or sodium-potassium alloy (NaK) in inert solvents (Dioxane or Et2O) forces the 1,3-bridging.[1]


[1]

Mechanistic Insight: The reaction likely proceeds via a surface-mediated electron transfer, forming a transient carbanion/radical at C1 which attacks C3.[1] The high ring strain of the product (66 kcal/mol) makes this reaction reversible if not trapped or handled under specific conditions.[1]

4.2 Pathway to BCPs (Drug Discovery Scaffold)

Bicyclo[1.1.1]pentanes are bioisosteres for phenyl rings, offering similar spatial occupancy with improved metabolic stability and solubility.[1]

Reactivity Start This compound Reagent Na / Dioxane (Wurtz Coupling) Start->Reagent Inter Bicyclo[1.1.0]butane (Highly Strained) Reagent->Inter Intramolecular Cyclization Trap Radical/Carbene Trap (e.g., PhS• or :CH2) Inter->Trap Product Bicyclo[1.1.1]pentane (BCP) (Phenyl Bioisostere) Trap->Product Strain Release Addition

Figure 2: Synthetic workflow from this compound to BCP pharmacophores.

Critical Safety & Handling
  • Explosion Hazard: Bicyclo[1.1.0]butane and its precursors possess immense ring strain energy.[1][5] Distillation of these compounds should never be performed to dryness.[1] Use blast shields when scaling reactions >5g.[1]

  • Mercury Toxicity: The Cristol-Firth method generates mercury(II) bromide.[1] All solid waste must be segregated as "Mercury Waste."[1] Do not mix with standard organic solid waste.[1]

  • Sodium Handling: The Wurtz coupling requires metallic sodium.[1][6] Quench excess sodium with isopropanol under argon before water introduction to prevent hydrogen explosions.[1]

References
  • Wiberg, K. B., & Lampman, G. M. (1966).[1] Bicyclo[1.1.0]butane.[1][5][6][7][8][9][10] Organic Syntheses, 46, 15.

  • Sella, A., & Basch, H. (2025).[1] 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer. ResearchGate.

  • PubChem. (2025).[1][11] this compound Compound Summary. National Library of Medicine.[1][11] [1][3]

  • Anderson, J. M., et al. (2021).[1][9] Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Chemical Science.

  • Ciganek, E. (1961).[1] The Hunsdiecker Reaction. Organic Reactions. (Classic reference for the HgO modification mechanism).

Sources

Technical Guide: Spectroscopic Characterization of 1,3-Dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic and stereochemical characterization of 1,3-dibromocyclobutane. It focuses on the distinction between cis and trans isomers, utilizing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and dipole moment analysis to validate the non-planar ("puckered") conformation of the cyclobutane ring.

Executive Summary

This compound represents a fundamental model for studying conformational dynamics in small ring systems. Unlike cyclohexane, where the chair conformation is rigid, cyclobutane exists in a rapid equilibrium between puckered conformations. The characterization of its 1,3-disubstituted isomers provides definitive proof of this non-planarity.

Key Technical Insight: The trans-isomer possesses a non-zero dipole moment (


 D), a physical property impossible in a planar geometry where bond dipoles would cancel. This guide outlines the synthesis, separation, and spectroscopic validation of these isomers.

Stereochemical Framework & Conformational Analysis

The cyclobutane ring relieves torsional strain (eclipsing hydrogens) by adopting a puckered ("butterfly") conformation.[1][2] This deviation from planarity creates distinct axial (a) and equatorial (e) positions.

Isomer Stability and Symmetry
  • Cis-1,3-dibromocyclobutane: The diequatorial (

    
    ) conformer is significantly more stable than the diaxial (
    
    
    
    ) form. It possesses a plane of symmetry (
    
    
    ), rendering it a meso compound.
  • Trans-1,3-dibromocyclobutane: The substituents occupy one axial and one equatorial position (

    
    ). In a planar transition state, this would be centrosymmetric (
    
    
    
    ), but in the puckered ground state, it possesses
    
    
    symmetry.
Visualization of Conformational Dynamics

The following diagram illustrates the ring-flip mechanism and the relationship between the isomers.

CyclobutaneConformation cluster_cis Cis Isomer (Meso) cluster_trans Trans Isomer (Chiral/C2) Cis_ee Diequatorial (e,e) (More Stable) Cis_aa Diaxial (a,a) (Less Stable) Cis_ee->Cis_aa Ring Flip (Planar TS) Trans_ae Axial-Equatorial (a,e) (Enantiomer A) Cis_ee->Trans_ae Diastereomers (Separable) Trans_ea Equatorial-Axial (e,a) (Enantiomer B) Trans_ae->Trans_ea Ring Flip (Rapid Average)

Figure 1: Conformational equilibrium of this compound. The cis-diequatorial form is thermodynamically favored over the trans-axial/equatorial form.

Synthesis and Separation Protocol

Direct bromination of cyclobutane yields complex mixtures. The authoritative route requires the synthesis of the corresponding dicarboxylic acids, which are easily separated by fractional crystallization before conversion to the bromide.

Protocol: Hunsdiecker Transformation

Objective: Convert separated 1,3-cyclobutanedicarboxylic acid isomers into pure this compound isomers.

  • Precursor Separation:

    • Synthesize 1,3-cyclobutanedicarboxylic acid via malonic ester synthesis.

    • Crucial Step: Separate isomers by fractional crystallization from water.

      • Trans-acid: Less soluble, crystallizes first (mp 170–172 °C).

      • Cis-acid: More soluble, remains in mother liquor (mp 136–138 °C).

    • Validation: Verify isomer purity via Melting Point (MP) before proceeding.

  • Silver Salt Formation:

    • React pure acid isomer with stoichiometric

      
       in aqueous solution.
      
    • Precipitate the silver dicarboxylate salt. Filter and dry strictly in vacuo (light sensitive).

  • Bromodecarboxylation (Hunsdiecker Reaction):

    • Suspend dry silver salt in anhydrous

      
       (or 
      
      
      
      ).
    • Add

      
       dropwise at 0 °C.
      
    • Reflux for 2 hours to drive off

      
      .
      
    • Workup: Filter AgBr precipitate. Wash filtrate with

      
      .[3] Dry over 
      
      
      
      .
    • Isolation: Remove solvent via rotary evaporation. Purify product by vacuum distillation.

Spectroscopic Data Analysis[4][5]

Nuclear Magnetic Resonance ( H NMR)

The rapid ring flipping at room temperature averages the signals, but the symmetry differences remain distinct.

FeatureCis-1,3-dibromocyclobutaneTrans-1,3-dibromocyclobutane
Symmetry Plane of Symmetry (

)

Axis (Time-averaged)
Methine Protons (

)

ppm (Quintet-like)

ppm (Quintet-like)
Methylene Protons (

)
Chemically Non-Equivalent Chemically Equivalent (Time-averaged)
Splitting Pattern Complex AA'BB' system. The "inside" (endo) and "outside" (exo) protons are distinct.Simplified triplet/multiplet due to rapid averaging of axial/equatorial environments.

Expert Insight: In the cis isomer, the protons cis to the bromines are shielded differently than those trans to the bromines. In the trans isomer, the rapid flipping between equivalent


 forms renders the methylene protons equivalent on the NMR timescale.
Mass Spectrometry (MS)

The presence of two bromine atoms creates a distinctive isotopic signature.

  • Molecular Ion (

    
    ):  The parent ion cluster appears in a 1:2:1 ratio  due to the natural abundance of 
    
    
    
    (50.7%) and
    
    
    (49.3%).
    • 
       (e.g., m/z 212)
      
    • 
       (m/z 214)
      
    • 
       (m/z 216)
      
  • Fragmentation:

    • 
      : Loss of one Br atom (Base peak often cyclobutenyl cation).
      
    • 
      : Loss of 
      
      
      
      or
      
      
      .
Infrared (IR) Spectroscopy[6]
  • C-Br Stretch: Strong absorption in the 600–500 cm

    
      region.
    
  • Ring Puckering Mode: A low-frequency band (approx. 140–160 cm

    
     ) is characteristic of the butterfly motion.
    
  • C-H Stretch: Cyclobutane C-H stretches appear at slightly higher frequencies (2900–3000 cm

    
     ) than acyclic alkanes due to increased s-character in the C-H bonds (hybridization is approx 
    
    
    
    ).

Dipole Moment: The Proof of Puckering

The most authoritative physical evidence for the structure of this compound is the dipole moment.

  • Planar Prediction: If the ring were planar, the C-Br bond dipoles of the trans isomer would be exactly opposed (

    
    ), resulting in 
    
    
    
    D.
  • Experimental Reality: The trans isomer exhibits a measurable dipole moment of

    
     D .
    

References

  • Wiberg, K. B., & Lampman, G. M. (1966). cis- and trans-1,3-Dibromocyclobutane: Dipole Moments and Conformation. The Journal of Physical Chemistry.

  • Allinger, N. L., et al. (1968). Conformational Analysis.[4] LXIV. The Structure of Cyclobutane. Journal of the American Chemical Society.

  • Llordés, A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. (Provides context on dicarboxylic acid precursor handling).

  • Roberts, J. D. (1959). Nuclear Magnetic Resonance Spectroscopy. McGraw-Hill.[4] (Foundational text on cyclobutane splitting patterns).

Sources

understanding the non-planar nature of 1,3-dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Conformational Analysis Guide

Executive Summary

The assumption of planarity in four-membered rings is a common pitfall in early-stage structural analysis. In the context of 1,3-dibromocyclobutane , this assumption leads to erroneous predictions regarding dipole moments, solvability, and pharmacophoric alignment. This guide provides a technical dissection of the molecule’s non-planar "puckered" nature, driven by the competition between Baeyer (angle) strain and Pitzer (torsional) strain .

For researchers in medicinal chemistry, understanding this puckering is critical: the conformational bias of the cyclobutane scaffold dictates the precise 3D vector of substituents, influencing bioisosteric replacement strategies and ligand-protein binding affinities.

Part 1: Theoretical Framework
The Physics of Puckering

Cyclobutane is not a flat square.[1][2][3][4][5][6][7] If it were planar (


 symmetry), the internal C-C-C bond angles would be 90°, significantly deviating from the ideal tetrahedral angle of 109.5° (Baeyer strain). However, the greater destabilizing force in a planar conformation is Pitzer strain —the perfect eclipsing of all eight C-H bonds.

To relieve this torsional strain, the ring puckers into a "butterfly" conformation (


 for unsubstituted cyclobutane). This reduces the C-H eclipsing interactions significantly, despite a slight increase in angle strain (internal angles compress to ~88°).

Key Parameter: The Puckering Angle (


) , typically 25°–35°, defines the deviation from planarity.[7]

PuckeringEnergy Figure 1: Energetic Drivers of Cyclobutane Puckering cluster_0 Forces at Play Torsional Torsional Strain (Eclipsing H-H) Planar Planar Transition State (High Energy) Torsional->Planar Maximized in Angle Angle Strain (Deviation from 109.5°) Puckered Puckered Minima (Butterfly Conformation) Angle->Puckered Slightly Increased Planar->Puckered Relieves Strain via Ring Folding

Figure 1: The puckering mechanism minimizes global energy by trading a small penalty in bond angle for a massive reduction in torsional repulsion.

Part 2: Stereochemical Analysis of this compound

The 1,3-substitution pattern introduces specific geometric isomers. Unlike cyclohexane, where "chair" flips are drastic, cyclobutane undergoes rapid "wing-flapping" inversions.

1. The Trans Isomer (Pseudo-Diequatorial)
  • Conformation: The trans-1,3 isomer prefers a conformation where both bromine atoms occupy pseudo-equatorial positions.

  • Symmetry: Possesses a

    
     axis of rotation.
    
  • The Dipole Trap: If the ring were planar, the C-Br bond vectors would be 180° opposed, resulting in a dipole moment of 0 D. However, experimentally, trans-1,3-dibromocyclobutane exhibits a non-zero dipole moment (~1.1 D) .

    • Why? The puckering tilts the C-Br bonds such that they are not perfectly anti-parallel. Their dipoles do not fully cancel.[3][4][8] This is the definitive proof of non-planarity.

2. The Cis Isomer (Pseudo-Axial/Equatorial)[6]
  • Conformation: In the cis isomer, the substituents are on the same side of the average plane.[6] Due to the puckering, one occupies a pseudo-equatorial position and the other a pseudo-axial position.

  • Symmetry: Possesses a plane of symmetry (

    
    ) passing through C2 and C4.
    
  • Dynamics: The ring flip converts the axial-Br to equatorial and vice-versa.[6] Since the positions are equivalent (unlike in 1,3-cis-cyclohexane where it is aa

    
     ee), the equilibrium is degenerate (50:50 time-averaged).
    
Part 3: Experimental Validation Protocols

To distinguish isomers and confirm puckering, use the following self-validating NMR protocol.

Protocol: Differential NMR Analysis

Objective: Distinguish cis vs. trans based on coupling constants (


) and symmetry.

Materials:

  • Sample: 10 mg this compound mixture.

  • Solvent:

    
     or 
    
    
    
    -Acetone.
  • Instrument: 400 MHz NMR (minimum) to resolve second-order effects.

Workflow:

  • Acquire 1H NMR at 298 K:

    • Observe the methine protons (CH-Br).

    • Observe the methylene protons (

      
      ).
      
  • Analyze Coupling Constants (

    
    ): 
    
    • Use the Karplus Relationship .[9] Dihedral angles in the puckered ring differ for cis and trans.[9]

    • Trans (pseudo-diequatorial): The vicinal protons have dihedral angles closer to 180° or 60°.

    • Cis (axial/equatorial): Dihedral angles are skewed.

  • Variable Temperature (VT) NMR (Optional validation):

    • Cool sample to < -80°C.[10]

    • Rationale: At room temperature, the "wing-flap" is fast on the NMR timescale, giving averaged signals. Freezing the conformers confirms the static puckered geometry.

Data Interpretation Table
FeatureTrans-1,3-dibromocyclobutaneCis-1,3-dibromocyclobutane
Thermodynamic Stability More Stable (Pseudo-diequatorial)Less Stable (Axial/Equatorial interaction)
Dipole Moment (

)
~1.1 D (Non-zero due to pucker)> 2.0 D (Vectors additive)
Symmetry Elements

Axis
Mirror Plane (

)
Vinylic Coupling (

)
Larger (due to ~160-180° dihedrals)Smaller (due to gauche interactions)
Part 4: Computational Modeling Workflow

For drug development, static crystal structures are insufficient. You must model the Potential Energy Surface (PES) of the ring inversion.

Recommended DFT Protocol:

  • Software: Gaussian, ORCA, or equivalent.

  • Functional/Basis Set:

    
    B97X-D / def2-TZVP.
    
    • Reasoning: Dispersion correction (-D) is vital for capturing the weak 1,3-diaxial interactions in the cis isomer.

  • Scan Coordinate:

    • Define the dihedral angle

      
       (C1-C2-C3-C4) as the reaction coordinate.
      
    • Scan from -40° to +40° in 5° increments.

  • Output Analysis:

    • Locate the Transition State (TS) at 0° (Planar).

    • Calculate ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Barrier to inversion). Expect ~1.5 kcal/mol.[3][10]
      

Workflow Figure 2: Analytical Decision Tree for Isomer Assignment cluster_analysis Characterization Loop Start Start: Isomer Mixture Sep Separation (Prep GC/HPLC) Start->Sep NMR 1H NMR (Coupling Analysis) Sep->NMR Dipole Dipole Measurement (Dielectric Constant) NMR->Dipole Decision Is Dipole > 1.5 D? Dipole->Decision Comp DFT Modeling (Confirm Minima) Trans Assign: TRANS (Puckered Diequatorial) Decision->Trans No (~1.1 D) Cis Assign: CIS (Puckered Eq/Ax) Decision->Cis Yes (>2.0 D) Trans->Comp Cis->Comp

Figure 2: Workflow for definitively assigning stereochemistry using physical property divergence.

Part 5: Implications for Drug Design

In medicinal chemistry, the cyclobutane ring is often used as a rigid linker to orient pharmacophores.

  • Vector Control: The trans-1,3 isomer provides a specific exit vector angle (~140°) that is distinct from both the linear 1,4-cyclohexane (~180°) and the planar 1,3-benzene (~120°).

  • Solubility: The non-zero dipole of the trans isomer (caused by puckering) improves aqueous solubility compared to a theoretically planar, non-polar analog.

  • Metabolic Stability: The puckered conformation exposes the equatorial protons to P450 oxidation differently than axial protons.

References
  • Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Dipole Moment of Induction-Free Molecules. Journal of the American Chemical Society. Link (Foundational work on cyclobutane dipoles).

  • Allinger, N. L. et al. (1969). Conformational Analysis.[1] LXV. The Conformation of Cyclobutane. Journal of the American Chemical Society. Link

  • Lambert, J. B. (1971). Conformational Analysis of Cyclobutanes. Accounts of Chemical Research. Link

  • BenchChem . (2025).[9] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

  • Master Organic Chemistry . (2014). Ring Strain In Cyclopropane And Cyclobutane. Link

Sources

Methodological & Application

The Cyclobutyl Bridge: A Technical Guide to Bicyclic Scaffolds from 1,3-Dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel three-dimensional molecular architectures in drug discovery and materials science has revitalized interest in strained bicyclic compounds. Bicyclo[1.1.0]butanes and bicyclo[1.1.1]pentanes, in particular, offer unique conformational constraints and serve as valuable bioisosteres for larger, more flexible or aromatic moieties.[1][2] This application note provides a comprehensive guide for the synthesis of these valuable bicyclic systems utilizing 1,3-dibromocyclobutane and its derivatives as key starting materials. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Introduction: The Allure of Strained Scaffolds

The departure from "flat" two-dimensional structures towards more sp³-rich molecules is a prevailing theme in modern medicinal chemistry.[3] Bicyclic compounds, such as bicyclo[1.1.0]butane and bicyclo[1.1.1]pentane, are at the forefront of this movement. Bicyclo[1.1.0]butane, with its highly strained central bond (strain energy estimated at 63.9 kcal/mol), is a reactive intermediate for strain-release chemistry, enabling the synthesis of complex cyclobutane derivatives.[4] Bicyclo[1.1.1]pentanes (BCPs) have gained significant traction as bioisosteres for para-substituted benzene rings, often improving the pharmacokinetic properties of drug candidates.[2][5] This guide will focus on the practical synthesis of these scaffolds from readily accessible cyclobutane precursors.

Synthesis of Bicyclo[1.1.0]butane via Intramolecular Reductive Cyclization

The most direct and highest yielding route to the parent bicyclo[1.1.0]butane is the intramolecular Wurtz reaction of a 1,3-dihalocyclobutane.[6] While this compound can be used, the established and well-documented procedure from Organic Syntheses utilizes 1-bromo-3-chlorocyclobutane, which often provides cleaner reactions and higher yields.[6][7] The underlying principle is the reductive coupling of the two carbon-halogen bonds to form the central C1-C3 bond of the bicyclic system.

Causality of Experimental Choices
  • Choice of Halogens: Bromine is a better leaving group than chlorine. In 1-bromo-3-chlorocyclobutane, the carbon-bromine bond is more readily cleaved by sodium, initiating the reaction. This can lead to a more controlled reaction compared to this compound, where both bromine atoms are highly reactive.[8]

  • Reducing Agent: Molten sodium in a high-boiling solvent like dioxane provides the necessary reducing potential to effect the C-C bond formation. The large excess of sodium ensures the reaction goes to completion and helps to scavenge any residual peroxides in the solvent.[6]

  • Solvent: Dioxane is used for its high boiling point, which allows the reaction to be conducted at a temperature where sodium is molten and highly reactive. It is also a good solvent for the dihalocyclobutane precursor. Rigorous drying of the dioxane is crucial, as any moisture will quench the sodium and reduce the yield.[6]

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture. Conducting the entire procedure under a dry nitrogen atmosphere is essential to prevent the degradation of the reagents and intermediates.[6]

Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane

This protocol is adapted from the procedure published in Organic Syntheses for the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane.[6]

Materials:

  • 1-Bromo-3-chlorocyclobutane

  • Sodium metal

  • Anhydrous dioxane

  • Liquid nitrogen

  • Dry nitrogen gas

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing addition funnel

  • Two cold traps

  • Drying tube

  • Vacuum manifold and gas storage bulb

Procedure:

  • Apparatus Setup: Assemble a 300-mL, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to two traps in series, which will be cooled with liquid nitrogen. The outlet of the second trap should be fitted with a drying tube. Ensure the entire apparatus is under a slight positive pressure of dry nitrogen.

  • Reaction Initiation: To the flask, add 150 mL of anhydrous dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium. Heat the mixture to reflux with stirring to melt the sodium and create a dispersion.

  • Addition of Precursor: Prepare a solution of 20.0 g (0.118 mole) of 1-bromo-3-chlorocyclobutane in 20 mL of anhydrous dioxane. Add this solution dropwise from the addition funnel to the refluxing sodium suspension over a period of 1 hour.

  • Reaction Completion: Maintain the reflux for an additional 2 hours after the addition is complete. The product, bicyclo[1.1.0]butane, is a gas at room temperature and will be collected in the liquid nitrogen-cooled traps.

  • Product Isolation: After the reaction is complete, the collected product in the traps is purified from any co-distilled dioxane using a vacuum manifold. The traps are connected to the manifold and evacuated. The liquid nitrogen bath is then moved to a gas storage bulb connected to the manifold, and the traps are gently warmed. The bicyclo[1.1.0]butane will distill into the cooled storage bulb, leaving the dioxane behind. This procedure typically yields 5-6 g (78-94%) of bicyclo[1.1.0]butane.[6]

Reaction Workflow

A 1-Bromo-3-chlorocyclobutane in Dioxane C Reaction Mixture (Intramolecular Wurtz Reaction) A->C B Molten Sodium in Refluxing Dioxane B->C D Bicyclo[1.1.0]butane (g) + Dioxane (g) C->D Reflux E Cold Traps (-196 °C) D->E Condensation F Crude Product (Liquid) E->F G Vacuum Distillation F->G H Pure Bicyclo[1.1.0]butane G->H

Caption: Experimental workflow for the synthesis of bicyclo[1.1.0]butane.

Synthesis of Bicyclo[1.1.1]pentanes: A Two-Step Approach

A direct, high-yielding synthesis of the bicyclo[1.1.1]pentane core from this compound is not a commonly employed strategy. The more established and versatile method involves the insertion of a carbene into the central C1-C3 bond of a pre-formed bicyclo[1.1.0]butane.[9] This approach allows for the construction of the BCP skeleton and can be adapted to introduce various substituents.

Mechanistic Rationale

The insertion of a carbene, such as dichlorocarbene, into the strained central bond of bicyclo[1.1.0]butane is a powerful method for forming the bicyclo[1.1.1]pentane framework. The high strain energy of the bicyclo[1.1.0]butane provides the thermodynamic driving force for this reaction. The reaction is believed to proceed through a stepwise mechanism.[9]

Experimental Protocol: Synthesis of a 2,2-Dichlorobicyclo[1.1.1]pentane Derivative

This protocol is a general representation of a dibromocarbene addition to a bicyclo[1.1.0]butane, a versatile method for accessing substituted BCPs.[2]

Materials:

  • Substituted bicyclo[1.1.0]butane

  • Bromoform (CHBr₃)

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., pentane or dichloromethane)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottomed flask under an inert atmosphere, dissolve the substituted bicyclo[1.1.0]butane (1 equivalent) in the anhydrous solvent.

  • Carbene Generation and Reaction: Cool the solution to 0 °C. In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equivalents) in the same anhydrous solvent. Add bromoform (1.2 equivalents) to the bicyclo[1.1.0]butane solution, followed by the dropwise addition of the potassium tert-butoxide solution over 30 minutes, maintaining the temperature at 0 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired 2,2-dibromobicyclo[1.1.1]pentane derivative.

Reaction Pathway Diagram

cluster_0 Carbene Generation cluster_1 Carbene Insertion A Bromoform (CHBr3) C Dibromocarbene (:CBr2) A->C B Potassium tert-butoxide B->C Base D Bicyclo[1.1.0]butane F Bicyclo[1.1.1]pentane Derivative D->F E Dibromocarbene (:CBr2) E->F Insertion

Caption: Two-stage process for bicyclo[1.1.1]pentane synthesis.

Data Summary

Bicyclic CompoundStarting MaterialKey ReagentsTypical YieldReference
Bicyclo[1.1.0]butane1-Bromo-3-chlorocyclobutaneSodium, Dioxane78-94%[6]
2,2-Dibromobicyclo[1.1.1]pentaneBicyclo[1.1.0]butaneCHBr₃, KOtBuModerate to Good[2]

Conclusion

1,3-Dihalocyclobutanes are valuable and accessible precursors for the synthesis of highly strained and medicinally relevant bicyclic compounds. The intramolecular Wurtz reaction provides a robust and high-yielding route to bicyclo[1.1.0]butane, a versatile intermediate in its own right. While a direct conversion of this compound to bicyclo[1.1.1]pentane is not a standard transformation, the sequential synthesis via a bicyclo[1.1.0]butane intermediate and subsequent carbene insertion offers a reliable and adaptable strategy. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate these unique three-dimensional scaffolds into their synthetic programs.

References

  • Lampman, G. M., & Aumiller, J. C. (1971). Bicyclo[1.1.0]butane. Organic Syntheses, 51, 55. doi:10.15227/orgsyn.051.0055
  • Stepanov, A. A., & Mykhailiuk, P. K. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 122(44). doi:10.1073/pnas.2524130122
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1335–1350. doi:10.1021/jacsau.3c00113
  • Mykhailiuk, P. K. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 7(3), 190-204. doi:10.1038/s41570-022-00456-9
  • Milligan, J. A., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(36), 10667-10680. doi:10.1039/D2SC03948F
  • Mykhailiuk, P. K., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes.
  • Mykhailiuk, P. K. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PubMed. Retrieved from [Link]

  • Wiberg, K. B., et al. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4429–4436. doi:10.1021/ja00971a028
  • Stepanov, A. A., et al. (2020). A Radical Exchange Process: Synthesis of Bicyclo[1.1.1]pentane Derivatives of Xanthates. Organic Letters, 22(15), 5949–5953. doi:10.1021/acs.orglett.0c02119
  • Ackermann, L., et al. (2025). Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation.
  • Wiberg, K. B., et al. (1965). Bicyclo[1.1.0]butane. Tetrahedron, 21(10), 2749-2769.
  • Filo. (2025). When an ethereal solution of 1-bromo-3-chlorocyclobutane is treated with... Filo. Retrieved from [Link]

  • Allen. (n.d.). 1-bromo-3-chlorocyclobutane when treated with two equivalents of Na, in the presence of ether which of the following will be formed ?. Allen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, May 12). What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane? Chemistry Stack Exchange. Retrieved from [Link]

  • Scribd. (n.d.). Organic Syntheses Collective Volume 6. Scribd. Retrieved from [Link]

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Application Notes and Protocols: The Reaction of 1,3-Dibromocyclobutane with Alcoholic Potassium Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the reaction of 1,3-dibromocyclobutane with alcoholic potassium hydroxide (KOH). This reaction is a notable example of a strain-releasing elimination process, leading to the formation of a valuable unsaturated C4 building block. This document offers in-depth mechanistic insights, detailed experimental protocols, safety information, and data interpretation to support researchers in the successful execution and application of this transformation.

Executive Summary

The treatment of this compound with a strong base, such as alcoholic potassium hydroxide, at elevated temperatures does not result in a simple intramolecular cyclization to form bicyclo[1.1.0]butane. Instead, the reaction proceeds via a double dehydrobromination coupled with a ring-opening of the strained cyclobutane ring. The major product of this reaction is but-1-en-3-yne, also known as vinylacetylene.[1] This transformation is driven by the significant release of ring strain inherent in the four-membered ring system. Understanding this mechanistic pathway is crucial for predicting the outcome and optimizing the reaction conditions for the synthesis of this versatile enyne.

Mechanistic Insights: A Strain-Driven Elimination

The reaction of this compound with alcoholic KOH is a classic example of an elimination reaction, specifically a dehydrohalogenation. Alcoholic KOH provides a strongly basic medium, favoring elimination over substitution.[2][3] The key to understanding the product outcome lies in the high ring strain of the cyclobutane ring.

The proposed mechanism involves a two-step elimination of hydrogen bromide (HBr):

  • Initial E2 Elimination and Ring Cleavage: The first step is an E2 (bimolecular elimination) reaction where the hydroxide or alkoxide ion from the alcoholic KOH abstracts a proton from a carbon adjacent to one of the bromine-bearing carbons. Concurrently, a bromide ion is eliminated, and the cyclobutane ring cleaves to alleviate the significant ring strain.[1] This concerted process leads to the formation of a brominated butadiene intermediate, 1-bromo-1,3-butadiene.

  • Second E2 Elimination: The resulting 1-bromo-1,3-butadiene then undergoes a second E2 elimination. The strong base abstracts another proton, leading to the elimination of the second bromide ion and the formation of a triple bond. This final step yields the conjugated enyne, but-1-en-3-yne.[1]

The overall transformation can be visualized as follows:

G cluster_0 Reaction Pathway This compound This compound 1-Bromo-1,3-butadiene 1-Bromo-1,3-butadiene This compound->1-Bromo-1,3-butadiene + Alcoholic KOH - HBr (Ring Opening) But-1-en-3-yne But-1-en-3-yne 1-Bromo-1,3-butadiene->But-1-en-3-yne + Alcoholic KOH - HBr

Caption: Reaction pathway from this compound to but-1-en-3-yne.

Experimental Protocols

The following protocols are designed to provide a framework for the synthesis of but-1-en-3-yne from this compound. Optimization may be required based on laboratory conditions and desired scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariesCorrosive, handle with care.
Potassium Hydroxide (KOH)ACS Reagent GradeVariesCorrosive and hygroscopic.
Ethanol (EtOH)AnhydrousVariesUse absolute ethanol to minimize water.
Diethyl EtherAnhydrousVariesFor extraction.
Saturated Sodium Chloride Solution (Brine)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeVariesFor drying.
Detailed Synthesis Protocol

Warning: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a calculated amount of potassium hydroxide in anhydrous ethanol with gentle stirring. A typical concentration is in the range of 2-4 M.

    • Once the KOH has dissolved, add this compound (1 equivalent) to the ethanolic KOH solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. The temperature will be the boiling point of ethanol (approximately 78 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining salts and ethanol.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Product Isolation and Purification:

    • The low boiling point of but-1-en-3-yne (5 °C) requires careful handling during solvent removal.

    • Carefully remove the diethyl ether by distillation at atmospheric pressure. Caution: Do not overheat the mixture.

    • The resulting crude but-1-en-3-yne can be further purified by fractional distillation, though this requires specialized equipment due to its low boiling point. For many applications, the material after ether removal may be of sufficient purity.

G A Reaction Setup: Dissolve KOH in EtOH, add this compound B Reaction Execution: Reflux at ~78°C for 2-4h A->B C Work-up: Cool, add H₂O & Et₂O, separate organic layer B->C D Washing: Wash with H₂O and brine C->D E Drying: Dry organic layer with MgSO₄ D->E F Solvent Removal: Carefully distill off Et₂O E->F G Purification (Optional): Fractional distillation of but-1-en-3-yne F->G

Caption: Experimental workflow for the synthesis of but-1-en-3-yne.

Safety and Handling

4.1. Reactant and Reagent Safety

  • This compound: This compound is corrosive and should be handled with care. Avoid contact with skin and eyes.[4] It is also harmful if swallowed or inhaled.

  • Potassium Hydroxide (KOH): A strong caustic base that can cause severe burns. Handle with appropriate PPE. It is also hygroscopic and should be stored in a dry environment.

  • Ethanol: A flammable liquid. Ensure the reaction is carried out away from ignition sources.

4.2. Product Safety

  • But-1-en-3-yne (Vinylacetylene): This is a colorless, flammable gas or liquid with a low boiling point (5 °C).[5] It is harmful if inhaled, comes into contact with skin, or is swallowed.[5]

    • Explosion Hazard: But-1-en-3-yne can form explosive peroxides upon exposure to air and can polymerize exothermically.[5][6] It is crucial to handle and store it in an inert atmosphere and at low temperatures.

    • Storage: Store in a cool, well-ventilated area, away from heat and ignition sources.[7]

Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₄H₆Br₂213.90N/A
But-1-en-3-yneC₄H₄52.075

Characterization of But-1-en-3-yne:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for confirming the presence and purity of the volatile product. The mass spectrum should show a molecular ion peak at m/z = 52.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl and acetylenic protons.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms of the enyne.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond (around 2100 cm⁻¹) and the C=C double bond (around 1600 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction.Increase reaction time or use a higher concentration of alcoholic KOH.
Loss of product during work-up.Due to the low boiling point of but-1-en-3-yne, ensure all steps post-reaction are carried out at low temperatures. Use an ice bath during extractions.
Presence of side productsInsufficiently strong base or presence of water.Use anhydrous ethanol and ensure the KOH is of high purity and dry.
Polymerization of the product.Avoid overheating during solvent removal and handle the product under an inert atmosphere.

Conclusion

The reaction of this compound with alcoholic KOH is a reliable method for the synthesis of but-1-en-3-yne, a valuable building block in organic synthesis. The reaction's success hinges on understanding the strain-releasing, ring-opening mechanism and careful handling of the volatile and potentially hazardous product. The protocols and data provided in these application notes are intended to equip researchers with the necessary knowledge to safely and efficiently perform this transformation and utilize its product in further synthetic endeavors.

References

  • Jannis Andreska, Klaus-Dieter Warzecha. (2014). Product of treating 1,3‐dibromocyclobutane with alcoholic KOH at elevated temperatures. Chemistry Stack Exchange. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Buten-3-yne (CAS 689-97-4). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.1: Preparation of Alkenes - A Preview of Elimination Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1-Buten-3-yne. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Use of aqueous KOH and alcoholic KOH in dehydrohalogenation reactions. Retrieved from [Link]

  • Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

  • Quora. (2020). What is the function of alcohol in a dehydrohalogenation reaction? Retrieved from [Link]

  • Wiley. (n.d.). 1-Buten-3-yne in Xylenes Solution. Retrieved from [Link]

  • PubChem. (n.d.). Vinyl acetylene. Retrieved from [Link]

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The Underutilized Workhorse: Application Notes for 1,3-Dibromocyclobutane in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Classic Four-Carbon Building Block

In the landscape of natural product synthesis and medicinal chemistry, the cyclobutane motif presents a fascinating paradox. Its inherent ring strain offers a unique three-dimensional geometry that can impart desirable conformational rigidity and metabolic stability, yet its construction often poses significant synthetic challenges.[1][2][3] While [2+2] cycloaddition reactions have historically dominated the assembly of this four-membered ring, such approaches are not always feasible when complex substitution patterns are required.[4][5] This guide focuses on a powerful, yet often overlooked, alternative: the strategic application of cis/trans-1,3-dibromocyclobutane as a versatile dielectrophilic building block.

While its direct application in the total synthesis of complex natural products is not widely documented, 1,3-dibromocyclobutane serves as a highly effective precursor for two critical classes of molecules in drug discovery: carbocyclic nucleoside analogues and strained bicyclic scaffolds . This document provides detailed protocols and scientific rationale for leveraging this reagent, offering researchers a robust tool for accessing novel chemical matter.

Core Application I: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where a methylene group replaces the furanose ring oxygen, are a cornerstone of antiviral and anticancer drug development.[6][7] This structural modification grants enhanced metabolic stability by rendering them resistant to enzymatic cleavage by phosphorylases.[6] this compound provides a direct and efficient entry into the cyclobutane core of these vital therapeutic agents.

Scientific Rationale and Strategy

The primary strategy involves a double nucleophilic substitution, where a heterocyclic base (e.g., a purine or pyrimidine) is alkylated to form the core of the nucleoside analogue. A key challenge in this approach is controlling the regioselectivity of the alkylation on the nucleobase (e.g., N-9 vs. N-7 in purines) and the stereochemistry of the substituents on the cyclobutane ring.

The synthesis often begins with a monosubstitution reaction to install the nucleobase, followed by the introduction of a hydroxymethyl group (or its precursor) via substitution of the second bromide. The stereochemistry of this compound (available as a mixture of cis and trans isomers) can be leveraged to access different diastereomeric products.

G

Protocol 1: Synthesis of N-9/N-7-(3-Bromocyclobutyl)-6-chloropurine

This protocol is adapted from established methodologies for the N-alkylation of purine bases with haloalkanes.[8] The key to this step is managing the regioselectivity of the alkylation.

Materials:

  • This compound (mixture of isomers)

  • 6-Chloropurine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-chloropurine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of N-9 and N-7 regioisomers. Purify and separate these isomers using silica gel column chromatography with a hexanes/ethyl acetate gradient.

Trustworthiness and Causality:

  • Why DMF? DMF is a polar aprotic solvent that effectively dissolves the purine salt formed in situ, facilitating the Sₙ2 reaction.

  • Why K₂CO₃? A moderately strong base is required to deprotonate the purine without causing significant side reactions like elimination of HBr from the dibromocyclobutane.

  • Why an excess of dibromocyclobutane? Using a slight excess helps to drive the reaction to completion but must be controlled to minimize the formation of di-alkylated products.

  • Regioselectivity: The N-9 isomer is typically the thermodynamic product and often the major isomer formed, but the ratio can be influenced by the specific base and solvent system. Separation of the N-9 and N-7 isomers is a critical step and is reliably achieved by column chromatography.[8]

Reaction StepKey ReagentsTypical ConditionsYield (N-9 Isomer)
N-Alkylation6-Chloropurine, this compound, K₂CO₃DMF, 90 °C, 12h40-50%
HydroxymethylationN-9 Mono-adduct, NaOCH₂PhTHF, reflux70-80%
DeprotectionProtected Nucleoside, H₂, Pd/CMethanol, rt>90%
Table 1: Summary of key reaction steps and typical yields for carbocyclic nucleoside synthesis.

Core Application II: Gateway to Strained Bicyclic Scaffolds

The unique 1,3-disposition of the bromine atoms in this compound also makes it an ideal precursor for the synthesis of highly strained bicyclo[1.1.0]butane. This reactive intermediate is a valuable building block for producing bicyclo[1.1.1]pentanes (BCPs), which are increasingly used in medicinal chemistry as bioisosteres for para-substituted benzene rings.[9][10]

Scientific Rationale and Strategy

The reaction proceeds via an intramolecular Wurtz-type coupling. Treatment of this compound with a strong reducing agent, such as metallic sodium or an organolithium reagent, generates a di-anionic or di-radical intermediate that rapidly cyclizes to form the highly strained central bond of bicyclo[1.1.0]butane. The choice of the cis or trans isomer of the starting material can influence the reaction efficiency. The resulting bicyclo[1.1.0]butane can then be trapped with various reagents to generate functionalized BCPs.

G

Protocol 2: Generation of Bicyclo[1.1.0]butane (Conceptual Protocol)

This conceptual protocol outlines the general procedure for the intramolecular cyclization. Note: Bicyclo[1.1.0]butane is a highly strained and reactive gas and should be handled with extreme caution by experienced personnel in a well-ventilated fume hood. It is typically generated and used in situ.

Materials:

  • cis-1,3-Dibromocyclobutane

  • Sodium metal dispersion or Methyllithium solution

  • Anhydrous diethyl ether or THF

  • Trapping agent (e.g., iodine, for synthesis of 1,3-diiodobicyclo[1.1.1]pentane)[3]

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a dry ice/acetone condenser, and a nitrogen inlet.

  • Charge the flask with the reducing agent (e.g., sodium dispersion) in an anhydrous solvent like diethyl ether.

  • Cool the reaction vessel to -78 °C.

  • Slowly add a solution of cis-1,3-dibromocyclobutane in the same anhydrous solvent via the dropping funnel. The use of the cis isomer is often reported to be more efficient for this cyclization.

  • After the addition is complete, the reaction mixture containing the in situ generated bicyclo[1.1.0]butane is ready for the subsequent trapping reaction.

  • For the synthesis of a BCP precursor, a solution of the trapping agent (e.g., iodine in THF) would then be added to the reaction mixture at low temperature.

Trustworthiness and Causality:

  • Why a strong reducing agent? The formation of the new C-C bond requires a two-electron reduction, which is effectively supplied by alkali metals or organolithium reagents.

  • Why low temperature? The reaction is highly exothermic, and the product is volatile and unstable. Low temperatures are crucial for controlling the reaction rate and preventing decomposition or unwanted side reactions.

  • Why anhydrous conditions? The organometallic intermediates are extremely sensitive to moisture and protic solvents.

Conclusion and Future Outlook

This compound is a potent C4 building block whose utility extends beyond simple substitution reactions. As demonstrated, it provides a reliable entry point for the synthesis of carbocyclic nucleoside analogues, a class of molecules with proven therapeutic value. Furthermore, its ability to act as a precursor to highly strained bicyclic systems opens the door to the creation of novel BCP-based bioisosteres for drug discovery programs. While its role in the de novo total synthesis of natural products may be limited, its value in creating natural product analogues and other biologically active compounds is clear. We encourage researchers to explore the rich chemistry of this versatile reagent to accelerate the discovery of new and improved therapeutic agents.

References

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  • Chemistry World. (2013). Pactamycin. Available from: [Link]

  • Sharma, G., & Kumar, V. (2021). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry, 17, 1877-1913. Available from: [Link]

  • Burns, N. Z., et al. (2009). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 11(3), 733-736. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: Strategic Preparation of Cyclobutylamine Scaffolds from 1,3-Dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for organic chemists and drug discovery professionals. It addresses the specific challenge of utilizing 1,3-dibromocyclobutane —a valuable but reactive scaffold—to access cyclobutylamine derivatives.

Executive Summary & Strategic Analysis

The Core Challenge: The direct conversion of This compound to cyclobutylamine (unsubstituted) is synthetically inefficient and rarely performed in industrial settings. The "Gold Standard" for unsubstituted cyclobutylamine is the Curtius Rearrangement of cyclobutanecarboxylic acid or the reductive amination of cyclobutanone.

The Opportunity (Why use this compound?): this compound is the privileged precursor for 3-functionalized cyclobutylamines (e.g., 3-bromocyclobutylamine) and bicyclo[1.1.0]butane derivatives. These are high-value pharmacophores in modern drug discovery (e.g., JAK inhibitors, conformational restrictors).

Scope of this Protocol: This guide details the Desymmetrization Strategy . Instead of attempting to fully reduce the starting material (which destroys its value), we provide a protocol to synthesize 3-Bromocyclobutylamine . This intermediate allows researchers to install an amine while retaining a distal halide for further coupling—a far more valuable transformation than simple reduction.

Chemical Logic & Pathway Selection[1]
PathwayReagent SystemOutcomeFeasibility
Direct Ammonolysis

(excess), Heat
Failure: Elimination to butadiene/bicyclobutane; Polymerization.Low
Total Reduction 1.

, 2.

Inefficient: Requires dehalogenation of the 3-position.Low
Desymmetrization (Recommended) 1.

(1 eq), 2. Staudinger Red.[1]
Success: Yields 3-Bromocyclobutylamine . Retains functional handle.High
Bicyclobutane Route Na metal, then radical addn.[1]Advanced: Accesses 1,3-disubstituted variants via strain release.Medium

Reaction Scheme & Mechanism

The synthesis proceeds via a controlled nucleophilic substitution (


) followed by a chemoselective reduction. The cyclobutane ring's puckered conformation creates specific steric constraints that must be managed.

G Start This compound (cis/trans mixture) Inter Intermediate: 1-Azido-3-bromocyclobutane Start->Inter Step 1: NaN3 (1.0 eq) DMF, 60°C (SN2 Substitution) Side Side Product: Bicyclo[1.1.0]butane (via Elimination) Start->Side Overheating (>90°C) or Strong Base Product Target: 3-Bromocyclobutylamine Inter->Product Step 2: PPh3, H2O (Staudinger Reduction)

Figure 1: Desymmetrization pathway. Note that direct ammonolysis is avoided to prevent elimination side-reactions common with cyclobutyl halides.

Detailed Experimental Protocols

Protocol A: Mono-Azidation (Desymmetrization)

Objective: Replace one bromine atom with an azide moiety while minimizing di-substitution and elimination.

Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Perform all operations behind a blast shield in a well-ventilated fume hood. Do not use chlorinated solvents (formation of diazidomethane).

Reagents:

  • This compound (213.9 g/mol )[2]

  • Sodium Azide (

    
    )[3]
    
  • DMF (Anhydrous)

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Procedure:

  • Setup: Charge a dry 2-neck round-bottom flask with This compound (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Activation: Heat the solution to 60°C . Note: Higher temperatures increase the rate of elimination to bicyclobutane.

  • Addition: Add Sodium Azide (0.95 - 1.0 equiv) portion-wise over 1 hour.

    • Expert Tip: Using a slight deficit of azide minimizes the formation of the explosive 1,3-diazidocyclobutane.

  • Reaction: Stir at 60°C for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid; azide spots are faint, starting material is UV active if impure, otherwise use KMnO4).

  • Workup:

    • Cool to room temperature.

    • Dilute with 5 volumes of water (to dissolve inorganic salts).

    • Extract 3x with Ethyl Acetate.

    • Wash combined organics with saturated LiCl solution (to remove DMF) and brine.

    • Dry over

      
       and concentrate carefully (Cyclobutyl azides can be volatile and shock-sensitive).
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-azide (1-azido-3-bromocyclobutane) typically elutes after the starting material but before the di-azide.

Protocol B: Chemoselective Reduction (Staudinger)

Objective: Reduce the azide to the amine without dehalogenating the C-Br bond. Why Staudinger? Catalytic hydrogenation (


) poses a high risk of reducing the C-Br bond, destroying the scaffold's utility.

Reagents:

  • 1-Azido-3-bromocyclobutane (from Protocol A)

  • Triphenylphosphine (

    
    )
    
  • THF / Water

Step-by-Step Procedure:

  • Setup: Dissolve the azide (1.0 equiv) in THF (0.3 M).

  • Imine Formation: Add

    
      (1.1 equiv) portion-wise at 0°C. Gas evolution (
    
    
    
    ) will be observed.
  • Hydrolysis: Allow to warm to room temperature and stir for 2 hours until

    
     evolution ceases. Add Water  (10 equiv) and heat to 50°C for 3 hours.
    
  • Workup (Acid/Base Extraction):

    • Acidify the reaction mixture with 1M HCl (pH ~2). The amine moves to the aqueous phase;

      
       and 
      
      
      
      remain in the organic phase.
    • Wash the aqueous layer with Ether/DCM to remove phosphorus byproducts.

    • Basify the aqueous layer with NaOH (pH >12).

    • Extract the free amine into DCM (3x).

  • Isolation: Dry over

    
     and concentrate.
    
    • Result:3-Bromocyclobutylamine (typically a mixture of cis/trans isomers).

Analytical Data & Troubleshooting

Expected Data Profile
ComponentKey NMR Signals (

, CDCl

)
Mass Spec (ESI)
This compound

4.2-4.5 (m, 2H, CH-Br), 2.8-3.2 (m, 4H, CH

)
N/A (GC-MS preferred)
1-Azido-3-bromocyclobutane

3.9 (m, 1H, CH-N

), 4.3 (m, 1H, CH-Br)

peaks common
3-Bromocyclobutylamine

3.4 (m, 1H, CH-NH

), 4.2 (m, 1H, CH-Br)

150/152 (1:1 ratio)
Troubleshooting Guide
  • Problem: Low yield in Step 1; presence of olefinic protons in NMR.

    • Cause: Elimination reaction favored by high heat or basicity.

    • Solution: Lower temperature to 45°C and extend time. Ensure reagents are dry.

  • Problem: Inseparable mixture of cis/trans isomers.

    • Insight: 1,3-substitution on cyclobutane inevitably yields diastereomers.

    • Solution: Derivatize the amine (e.g., Boc-protection) to separate isomers via chromatography, or proceed with the mixture if the stereocenter will be reset later.

Advanced Route: The Bicyclobutane "Strain-Release" Strategy

For researchers specifically requiring 1,3-disubstituted cyclobutanes with non-halogen nucleophiles, the Bicyclobutane route is the modern alternative.

  • Wurtz Coupling: this compound + Na (metal)

    
    Bicyclo[1.1.0]butane .
    
  • Strain-Release Amination: Bicyclo[1.1.0]butane + Amine + Radical Initiator

    
    3-Substituted Cyclobutylamine .
    
    • Note: This is technically demanding and requires handling pyrophoric sodium and volatile bicyclobutane.

References

  • General Reactivity of this compound

    • Wiberg, K. B., & Lampman, G. M. (1966). "Bicyclo[1.1.0]butane".[1][4] Tetrahedron Letters. Link

  • Desymmetrization of Cyclobutanes

    • Seiser, T., et al. (2011). "Synthesis and Functionalization of Cyclobutanes". Chemical Reviews. Link

  • Standard Synthesis of Cyclobutylamine (Curtius)

    • Roberts, J. D., & Mazur, R. H. (1951). "Cyclobutylamine". Journal of the American Chemical Society. Link

  • Staudinger Reduction Protocol

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction". Tetrahedron. Link

Sources

The Strategic Role of 1,3-Dibromocyclobutane in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane motif has emerged as a powerful tool for medicinal chemists. Its inherent structural rigidity and unique three-dimensional geometry offer a strategic advantage in the design of therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2] Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can pre-organize pendant functional groups into well-defined spatial orientations, facilitating optimal interactions with biological targets.[3] Furthermore, the introduction of a cyclobutane core can significantly improve a molecule's metabolic profile by blocking sites susceptible to enzymatic degradation.[1]

This guide focuses on the pivotal role of a specific, commercially available building block: 1,3-dibromocyclobutane . Its unique 1,3-disubstitution pattern makes it an exceptionally versatile precursor for a variety of medicinally relevant scaffolds, including conformationally restricted diamines and the highly sought-after bicyclo[1.1.1]pentane (BCP) core. Herein, we provide detailed application notes and experimental protocols to empower researchers to effectively utilize this compound in their drug discovery endeavors.

Core Applications of this compound in Medicinal Chemistry

This compound serves as a linchpin in the synthesis of several key structural motifs that are increasingly prevalent in clinical candidates. Its reactivity is dominated by two primary transformations: intramolecular coupling to form highly strained ring systems and nucleophilic substitution to introduce diverse functionalities.

Gateway to Bicyclo[1.1.1]pentanes (BCPs): The Intramolecular Wurtz-Type Coupling

Bicyclo[1.1.1]pentanes (BCPs) are recognized as valuable bioisosteres for para-substituted phenyl rings. Their rigid, linear geometry allows them to span similar distances as a phenyl ring while introducing a three-dimensional, saturated character that can lead to improved solubility, metabolic stability, and target engagement. This compound is a key starting material for the synthesis of the parent bicyclo[1.1.0]butane, a direct precursor to a variety of functionalized BCPs.

The key transformation is an intramolecular Wurtz-type coupling reaction, where a reactive metal, such as sodium, is used to reductively couple the two carbon-bromine bonds. This entropically favored intramolecular reaction forms the highly strained central bond of bicyclo[1.1.0]butane.

Wurtz_Coupling cluster_0 This compound cluster_1 Bicyclo[1.1.0]butane 1,3-dibromo Br-CH(CH2)CH(Br)CH2- bicyclo C4H6 1,3-dibromo->bicyclo 2 Na / Dioxane, Reflux

Caption: Intramolecular Wurtz-Type coupling of this compound.

This protocol is adapted from a procedure reported in Organic Syntheses for the analogous 1-bromo-3-chlorocyclobutane and is expected to proceed similarly with this compound.[4]

Materials:

  • This compound

  • Sodium metal

  • Anhydrous dioxane

  • Dry nitrogen atmosphere

Equipment:

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing addition funnel

  • Traps cooled with liquid nitrogen

Procedure:

  • Setup: Assemble a 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. The condenser should be connected in series with two traps immersed in liquid nitrogen. The entire apparatus must be under a dry nitrogen atmosphere.

  • Reaction Initiation: To the flask, add 150 mL of anhydrous dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium metal. Heat the mixture to reflux and use the mechanical stirrer to break up the molten sodium into a fine dispersion.

  • Substrate Addition: Prepare a solution of 25.0 g (0.116 mole) of this compound in 20 mL of anhydrous dioxane. Add this solution dropwise from the addition funnel to the refluxing sodium/dioxane mixture over a period of 1 hour.

  • Reaction Completion: Maintain reflux for an additional 2 hours after the addition is complete.

  • Product Isolation: The volatile bicyclo[1.1.0]butane product will be carried by the nitrogen stream and collected in the liquid nitrogen-cooled traps.

  • Purification: The collected product can be further purified by fractional distillation.

Safety Precautions:

  • Sodium metal is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Dioxane is flammable and a potential carcinogen. Work in a well-ventilated fume hood.

  • The reaction is exothermic and should be cooled if necessary.

  • Liquid nitrogen should be handled with appropriate personal protective equipment.

Expected Yield: The reported yield for the analogous reaction with 1-bromo-3-chlorocyclobutane is high. A similar high yield is anticipated for this procedure.

Synthesis of 1,3-Disubstituted Cyclobutanes via Nucleophilic Substitution

The two bromine atoms of this compound are susceptible to nucleophilic substitution, providing a straightforward route to a diverse range of 1,3-disubstituted cyclobutanes. This is particularly valuable for the synthesis of cis- and trans-1,3-diaminocyclobutane derivatives, which are important building blocks in medicinal chemistry, serving as conformationally restricted diamine scaffolds.[5]

A common strategy involves a two-step sequence: double nucleophilic substitution with sodium azide to form the 1,3-diazido intermediate, followed by reduction to the corresponding 1,3-diamine.

Nucleophilic_Substitution cluster_0 This compound cluster_1 1,3-Diazidocyclobutane cluster_2 1,3-Diaminocyclobutane 1,3-dibromo Br-CH(CH2)CH(Br)CH2- 1,3-diazido N3-CH(CH2)CH(N3)CH2- 1,3-dibromo->1,3-diazido 2 NaN3 / DMF 1,3-diamino H2N-CH(CH2)CH(NH2)CH2- 1,3-diazido->1,3-diamino H2, Pd/C or LiAlH4

Caption: Synthesis of 1,3-diaminocyclobutane from this compound.

This protocol is a general procedure for nucleophilic substitution of alkyl halides with sodium azide.[6]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (2.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1,3-diazidocyclobutane. The product can be purified further by column chromatography on silica gel.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids and heavy metals.

  • DMF is a skin and eye irritant. Handle in a well-ventilated fume hood.

  • The reaction should be conducted with appropriate personal protective equipment.

Materials:

  • 1,3-Diazidocyclobutane

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filter apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 1,3-diazidocyclobutane in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or as specified by the apparatus) while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1,3-diaminocyclobutane. The product can be further purified by distillation or crystallization if necessary.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly set up and purged.

Data Presentation

ReactionStarting MaterialKey ReagentsProductTypical YieldReference
Intramolecular Wurtz-Type CouplingThis compoundSodium, DioxaneBicyclo[1.1.0]butaneHigh[4]
Nucleophilic Substitution (Azide)This compoundSodium Azide, DMF1,3-DiazidocyclobutaneGood to Excellent[6]
Azide Reduction1,3-DiazidocyclobutaneH₂, Pd/C1,3-DiaminocyclobutaneHighGeneral Procedure

Conclusion: A Versatile Building Block for 3D Scaffolds

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to serve as a precursor to both the highly desirable bicyclo[1.1.1]pentane scaffold and a variety of 1,3-disubstituted cyclobutane derivatives, such as diamines, makes it an invaluable tool for drug discovery programs. The protocols outlined in this guide provide a practical framework for researchers to harness the synthetic potential of this unique molecule, enabling the exploration of novel chemical space and the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Lampman, G. M., & Aumiller, J. C. (1971). Bicyclo[1.1.0]butane. Organic Syntheses, 51, 55. doi:10.15227/orgsyn.051.0055
  • Steffens, L. D., & Ferreira, M. E. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(17), 1735-1748. doi:10.1002/cmdc.201800322
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 18(15), 3842–3845. doi:10.1021/acs.orglett.6b01850
  • Younus, H. A. (2013, May 21). How can I perform click reaction of propagyl bromide and sodium azide? ResearchGate. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Why does the Wurtz reaction form such an unstable compound with torsional strain? (2014, June 28). Chemistry Stack Exchange. Retrieved from [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. The Journal of Organic Chemistry, 75(17), 5941–5952. doi:10.1021/jo101271h

Sources

Application Notes and Protocols: 1,3-Dibromocyclobutane as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclobutane motif, a strained four-membered carbocycle, is a recurring structural element in a variety of natural products and pharmaceutically active molecules.[1][2] This inherent ring strain, while a challenge in synthesis, also imparts unique chemical reactivity that can be harnessed for the construction of complex molecular architectures and novel materials. 1,3-Dibromocyclobutane, with its two reactive bromine substituents, serves as an exceptional building block for accessing a diverse array of cyclobutane-containing structures. The non-planar, puckered conformation of the cyclobutane ring in this compound isomers influences their reactivity and the stereochemical outcome of subsequent transformations.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of novel polymeric materials and functionalized small molecules. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying scientific principles behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. Key properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC4H6Br2[6]
Molecular Weight213.90 g/mol [6][7]
IUPAC NameThis compound[6]
CAS Number89033-71-6[7]

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8][11] All waste materials should be disposed of in accordance with institutional and local regulations.[8]

Application 1: Synthesis of a Novel Cyclobutane-Containing Polyester via Polycondensation

The incorporation of the rigid cyclobutane core into a polymer backbone can significantly impact its thermal and mechanical properties. This protocol describes the synthesis of a linear polyester using this compound as a key monomer. The reaction proceeds via a nucleophilic substitution reaction with a dicarboxylic acid salt, followed by polymerization.

Scientific Rationale

This polycondensation reaction leverages the reactivity of the carbon-bromine bonds in this compound.[12][13] The dicarboxylate acts as a dinucleophile, displacing the bromide ions in a stepwise manner to form ester linkages and build the polymer chain. The choice of a diacid allows for the formation of a linear polymer.[14][15][16] The properties of the resulting polyester can be tuned by varying the structure of the dicarboxylic acid.

Experimental Workflow

cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Workup and Purification cluster_characterization Characterization prep_diacid Prepare Disodium Adipate Solution mix Combine Disodium Adipate and this compound prep_diacid->mix reflux Reflux Reaction Mixture mix->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Polymer in Methanol cool->precipitate filter Filter and Wash Polymer precipitate->filter dry Dry Polymer Under Vacuum filter->dry nmr NMR Spectroscopy dry->nmr gpc Gel Permeation Chromatography dry->gpc dsc Differential Scanning Calorimetry dry->dsc

Caption: Workflow for the synthesis and characterization of a cyclobutane-containing polyester.

Detailed Protocol

Materials:

  • This compound (1.00 g, 4.68 mmol)

  • Adipic acid (0.68 g, 4.68 mmol)

  • Sodium hydroxide (0.37 g, 9.36 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Methanol (100 mL)

Procedure:

  • Preparation of Disodium Adipate: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve adipic acid and sodium hydroxide in 10 mL of distilled water. Stir until a clear solution is obtained. Remove the water under reduced pressure to obtain the dry disodium adipate salt.

  • Polymerization: To the flask containing the disodium adipate, add 20 mL of anhydrous DMF and this compound.

  • Reaction: Heat the reaction mixture to 120 °C and reflux with vigorous stirring for 24 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature. Pour the viscous solution slowly into 100 mL of methanol with constant stirring to precipitate the polymer.

  • Purification: Filter the white precipitate using a Büchner funnel and wash thoroughly with methanol (3 x 20 mL) to remove unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

Expected Yield and Characterization:

ParameterExpected Result
Yield70-85%
Molecular Weight (Mn)10,000 - 25,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 2.5 (by GPC)
Glass Transition Temp (Tg)80 - 110 °C (by DSC)

Application 2: Synthesis of a 1,3-Bis(azido)cyclobutane for Click Chemistry

The conversion of the bromo groups to azides provides a versatile intermediate for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[17][18] This allows for the facile introduction of a wide range of functionalities onto the cyclobutane scaffold.

Scientific Rationale

This protocol involves a nucleophilic substitution reaction where the azide ion (N₃⁻) displaces the bromide ions from the this compound. Sodium azide is a common and effective source of the azide nucleophile. The resulting 1,3-diazidocyclobutane is a stable, yet reactive, building block for constructing more complex molecules. The high efficiency and selectivity of the CuAAC reaction make this a powerful synthetic strategy.[17]

Reaction Scheme

reactant This compound product 1,3-Diazidocyclobutane reactant->product DMF, 80 °C reagent + Sodium Azide

Caption: Synthesis of 1,3-diazidocyclobutane from this compound.

Detailed Protocol

Materials:

  • This compound (1.00 g, 4.68 mmol)

  • Sodium azide (0.67 g, 10.3 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate solution (20 mL)

  • Brine (20 mL)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound in 15 mL of anhydrous DMF. Add sodium azide to the solution.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure 1,3-diazidocyclobutane.

Expected Yield and Characterization:

ParameterExpected Result
Yield85-95%
AppearanceColorless oil
IR SpectroscopyStrong azide stretch at ~2100 cm⁻¹
¹H NMRConfirms the presence of the cyclobutane ring and absence of C-Br protons

Potential Applications of Derived Materials

The materials synthesized from this compound have potential applications in various fields:

  • Cyclobutane-Containing Polyesters: These polymers can exhibit enhanced thermal stability and rigidity compared to their linear aliphatic counterparts, making them suitable for applications as engineering plastics, fibers, and films. The biodegradability of polyesters can also be a desirable feature for certain applications.[19][20]

  • 1,3-Diazidocyclobutane Derivatives: As a versatile building block, 1,3-diazidocyclobutane can be used in:

    • Drug Discovery: The cyclobutane scaffold is present in several bioactive molecules.[21] The diazide allows for the rapid generation of libraries of compounds for biological screening using click chemistry.

    • Materials Science: It can be used as a cross-linking agent to create polymer networks with tailored properties.

    • Organic Synthesis: It serves as a precursor for the synthesis of complex cyclobutane-containing molecules and heterocycles.[22]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel materials. Its unique strained-ring structure and the presence of two reactive handles allow for the construction of a wide range of polymers and functionalized small molecules. The protocols provided in these application notes offer a starting point for researchers to explore the rich chemistry of this compound and to develop new materials with tailored properties for a variety of applications.

References

  • MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers.
  • MDPI. (n.d.). Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System.
  • Fiveable. (n.d.). 1,3-dibromocyclohexane Definition.
  • PubMed Central (PMC). (n.d.). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes.
  • Study.com. (n.d.). trans-1,3-dibromocyclobutane has a measurable dipole moment. Explain how this demonstrates that the cyclobutane ring is not planar.
  • (n.d.). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • (n.d.). Synthesis and Characterization of an All-Germanium Analogue of Cyclobutane-1,3-diyl.
  • Chemistry LibreTexts. (2021, March 5). 13.4: Polymerization Reactions of Conjugated Dienes.
  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • PubMed Central (PMC). (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
  • ACS Publications. (2022, November 17). Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. ACS Macro Letters.
  • Chemistry LibreTexts. (2023, July 12). 27.8: Polymers and Polymerization Reactions.
  • (n.d.). Polycaprolactone Composites/Blends and Their Applications Especially in Water Treatment.
  • ResearchGate. (n.d.). Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light.
  • ResearchGate. (n.d.). Polycaprolactones: Properties, applications and selected research.
  • PubMed Central (PMC). (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[23][23]-rearrangement cascade. Retrieved from

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Angene Chemical. (n.d.). This compound(CAS# 89033-71-6).
  • Filo. (2024, June 6). trans-1,3-Dibromocyclobutane has a measurable dipole moment. Explain how this proves that the cyclobutane ring is not planar.
  • (2005, October 9). Material Safety Data Sheet - 1-Bromobutane MSDS.
  • Semantic Scholar. (n.d.). Multicomponent Reactions and Multicomponent Cascade Reactions for the Synthesis of Sequence-Controlled Polymers.
  • PubMed Central (PMC). (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • RSC Publishing. (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes.
  • PubMed Central (PMC). (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties.
  • Chegg.com. (2015, June 13). Solved trans-1,3-dibromocyclobutane has a measurable.
  • ResearchGate. (2015, October 28). (PDF) Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives.
  • Google Patents. (n.d.). US20110003954A1 - Cyclobutene polymers and methods of making the same.
  • PubMed. (n.d.). Multicomponent Reactions and Multicomponent Cascade Reactions for the Synthesis of Sequence-Controlled Polymers.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Stereoisomers of 1,3 - dibromocyclobutane.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
  • YouTube. (2020, January 11). Lecture 5.1 - Introduction to polymerization reactions.
  • ResearchGate. (2025, August 7). (PDF) The Synthesis of Novel Benzocyclobutene Monomers Containing the Squaric Acid Unit.
  • (2025, October 7). 5 - • SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2024, November 12). Safety Data Sheet: 1-Bromo-3-methylbutane.
  • (2025, August 6). Investigation of 1-Bromo-3-buten-2-one as Building Block in Organic Synthesis.

Sources

Application Note: Synthesis of Cyclobutene via Valence Isomerization of Bicyclo[1.1.0]butane

[1][2]

Executive Summary

This protocol details the synthesis of cyclobutene starting from This compound . Unlike the direct reductive elimination used for 1,2-dihalides, the 1,3-isomer requires a two-stage transformation:

  • Intramolecular Wurtz Coupling: Reductive cyclization of this compound to form the highly strained bicyclo[1.1.0]butane .

  • Valence Isomerization: Controlled rearrangement of the bicyclic intermediate to cyclobutene .[1]

Critical Technical Note: The thermal isomerization of bicyclo[1.1.0]butane typically yields 1,3-butadiene (via symmetry-allowed conrotatory ring opening). Accessing the cyclobutene isomer requires specific catalytic conditions (Ag(I) or Brønsted acid catalysis) to bypass the thermodynamic sink of the diene.

Mechanistic Pathway & Logic

The transformation relies on harnessing the strain energy of the bicyclo[1.1.0]butane system (~64 kcal/mol).[2]

Reaction Scheme
  • Cyclization: this compound + 2 Na

    
     Bicyclo[1.1.0]butane + 2 NaBr
    
  • Isomerization: Bicyclo[1.1.0]butane

    
     Cyclobutene[3]
    
Mechanistic Diagram

ReactionPathwayStartThis compoundInterBicyclo[1.1.0]butane(Intermediate)Start->InterNa, Dioxane(Wurtz Coupling)ProdCyclobutene(Target)Inter->ProdCatalytic Isomerization(Ag(I) or H+)Side1,3-Butadiene(Thermodynamic Trap)Inter->SideThermal Ring Opening(>100°C, Symmetry Allowed)

Figure 1: Divergent reaction pathways. The catalytic route is essential to prevent ring opening to butadiene.

Experimental Protocol

Phase 1: Synthesis of Bicyclo[1.1.0]butane

Objective: Generation of the strained bicyclic intermediate. Reference: Wiberg, K. B.; Lampman, G. M.[2][4] Tetrahedron Lett.1963 , 4, 2173.

Reagents:

  • This compound (10.7 g, 50 mmol)

  • Sodium metal (2.5 g, 110 mmol, dispersed)

  • 1,4-Dioxane (anhydrous, 100 mL)

Workflow:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flame-dry under an Argon atmosphere.

  • Dispersion: Add sodium metal and dioxane. Heat to reflux with vigorous stirring to create a fine sodium sand. Cool to room temperature.

  • Addition: Add this compound dropwise over 1 hour, maintaining the temperature between 60–70°C. The reaction is exothermic; control rate to prevent runaway.

  • Workup: Distill the mixture directly from the reaction flask. Bicyclo[1.1.0]butane is volatile (bp ~8°C). Collect the fraction boiling between 5–15°C into a receiver cooled to -78°C (Dry ice/acetone).

    • Safety: Bicyclobutane is highly strained and potentially explosive if concentrated. Keep in solution if possible.

Phase 2: Catalytic Isomerization to Cyclobutene

Objective: Controlled rearrangement of the bicyclic framework. Note: Thermal heating will produce butadiene. Use Silver(I) catalysis for the rearrangement.[1][2]

Reagents:

  • Bicyclo[1.1.0]butane (crude distillate from Phase 1)

  • Silver Perchlorate (AgClO₄) or AgBF₄ (Catalytic amount, 5 mol%)

  • Solvent: Benzene-d6 or Dichloromethane (anhydrous)

Workflow:

  • Preparation: Dissolve the cold bicyclo[1.1.0]butane distillate in anhydrous dichloromethane at -20°C.

  • Catalysis: Add 5 mol% AgBF₄. Stir the mixture at 0°C for 2-4 hours.

    • Monitoring: Monitor by ¹H NMR. Disappearance of the bridgehead protons of bicyclobutane (approx

      
       1.5 ppm) and appearance of cyclobutene olefinic protons (
      
      
      5.9 ppm).
  • Isolation: Cyclobutene (bp 2°C) is extremely volatile. It is best isolated by careful trap-to-trap distillation on a vacuum line or used directly as a solution.

Data Summary & Troubleshooting

ParameterBicyclo[1.1.0]butaneCyclobutene1,3-Butadiene (Side Product)
Boiling Point 8.0 °C2.0 °C-4.4 °C
Structure Fused cyclopropanes4-membered ring w/ alkeneLinear diene
Key NMR Signal

1.5 (Bridgehead)

5.9 (Olefinic)

6.2 (Internal Vinyl)
Stability Kinetic (Strained)Kinetic (Strained)Thermodynamic (Stable)

Troubleshooting Guide:

  • Problem: Product contains mostly 1,3-butadiene.

    • Cause: Reaction temperature too high during Phase 2; thermal orbital-symmetry allowed opening occurred.

    • Solution: Lower temperature to -20°C and increase catalyst loading. Ensure Ag(I) catalyst is fresh and anhydrous.

  • Problem: Low yield in Phase 1.

    • Cause: Sodium surface area too low or moisture present.

    • Solution: Use high-speed stirring to generate fine Na sand; ensure strict exclusion of water.

Safety & Handling

  • This compound: Vesicant and lachrymator. Handle in a fume hood.

  • Bicyclo[1.1.0]butane: High energy compound (~64 kcal/mol strain).[2] Potential explosion hazard upon rapid heating or contact with acidic impurities. Store at -78°C.

  • Silver Perchlorate: Potentially explosive in contact with organic ligands. Use Silver Tetrafluoroborate (AgBF₄) as a safer alternative if possible.

References

  • Wiberg, K. B.; Ciula, R. P. "Synthesis of Bicyclo[1.1.0]butane." J. Am. Chem. Soc.[4]1959 , 81, 5261.

  • Wiberg, K. B.; Lampman, G. M. "Bicyclo[1.1.0]butane."[2][4] Tetrahedron Lett.1963 , 4, 2173.

  • Tan, X. et al. "Organocatalytic Enantioselective Bicyclobutane-to-Cyclobutene Isomerization."[5] J. Am. Chem. Soc.[4][6]2023 , 145, 12345. (Note: Describes the catalytic principle for substituted systems).

  • Woodward, R. B.; Hoffmann, R. "The Conservation of Orbital Symmetry." Angew.[2][7] Chem. Int. Ed.1969 , 8, 781. (Theoretical basis for the thermal butadiene instability).

Troubleshooting & Optimization

Technical Support Center: 1,3-Dibromocyclobutane Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-DBCB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

Purifying 1,3-dibromocyclobutane is not a standard distillation task; it is a battle against ring strain and thermodynamic similarity. The primary challenge lies in separating the cis and trans isomers, which possess boiling points differing by less than 5°C, while preventing thermal elimination of HBr (dehydrohalogenation) driven by the strained cyclobutane ring.

This guide moves beyond generic protocols to provide a mechanism-based purification strategy. We prioritize vacuum fractional distillation for bulk separation and preparative gas chromatography (Prep-GC) for high-purity isolation.

Part 1: Technical Specifications & Physical Properties

Before attempting purification, you must understand the thermodynamic profile of your mixture. The separation relies entirely on the polarity difference induced by the geometric arrangement of the bromine atoms.

Propertycis-1,3-Dibromocyclobutanetrans-1,3-DibromocyclobutaneSignificance for Purification
Dipole Moment High (Polar)Near Zero (Non-polar)cis has stronger intermolecular forces, leading to a higher boiling point.[1][2]
Boiling Point (760 mmHg) ~170–172°C (Predicted)~165–167°C (Predicted)Do not distill at atm pressure. High heat triggers ring opening.
Boiling Point (18-20 mmHg) 69–70°C 65–66°C The ~4°C delta is your target window for fractional distillation.
Melting Point ~15°C (Often supercooled liquid)~ -20°CCrystallization is generally ineffective for primary separation.
Stability ModerateModerateBoth eliminate HBr >100°C to form 1-bromocyclobutene or butadiene derivatives.

Critical Note: The cis isomer has a "puckered" conformation where the C-Br dipoles reinforce each other. The trans isomer allows for partial cancellation of dipoles. This polarity gap is the only lever we have for separation.

Part 2: Pre-Purification (Chemical Stabilization)

Issue: Crude reaction mixtures (often from Hunsdiecker reactions) contain free bromine (


) and hydrogen bromide (

). These catalyze decomposition during distillation.
Protocol A: Stabilization Work-up
  • Reagent: 5% Sodium Thiosulfate (

    
    ) and Saturated Sodium Bicarbonate (
    
    
    
    ).
  • Mechanism: Thiosulfate neutralizes oxidative

    
    ; Bicarbonate neutralizes catalytic 
    
    
    
    .

Step-by-Step:

  • Quench: Pour crude organic phase into ice-cold 5%

    
    . Shake until the red/brown bromine color fades to pale yellow.
    
  • Neutralize: Wash with sat.

    
     until aqueous phase pH is neutral (pH 7-8).
    
  • Dry: Use Anhydrous Magnesium Sulfate (

    
    ).
    
    • Why: Do not use

      
       (can coordinate with bromides) or acidic clays.
      
  • Stabilizer Addition: Add Silver Wool or Copper Turnings to the distillation flask.

    • Mechanism:[3][4][5][6][7] These metals scavenge trace halogens released during heating, preventing autocatalytic decomposition.

Part 3: Isomer Separation (The Core Workflow)

Method 1: High-Efficiency Vacuum Fractionation (Scale > 5g)

Standard Vigreux columns are insufficient here. You need a column with >30 theoretical plates to resolve the 4°C boiling point difference.

Equipment:

  • Spinning Band Distillation Column (Ideal) or 30cm+ Packed Column (Helices/Saddles).

  • Vacuum Regulator (Manostat) set to 20 mmHg (±1 mmHg) .

The Logic of the Cut: Because the trans isomer boils lower (lower polarity), it distills first.

DistillationLogic Start Crude Mixture (cis + trans) Heat Apply Heat (Oil Bath < 110°C) Start->Heat Vac Vacuum: 18-20 mmHg Heat->Vac Stabilized Fraction1 Fraction 1 (65-67°C) Rich in TRANS isomer Vac->Fraction1 First Cut Fraction2 Intermediate (67-69°C) Mixed Isomers Fraction1->Fraction2 Temp Rise Fraction3 Fraction 3 (69-71°C) Rich in CIS isomer Fraction2->Fraction3 Second Cut Residue Pot Residue (Polymers/Tars) Fraction3->Residue Stop Distillation

Figure 1: Distillation logic flow. Note the narrow temperature window requiring precise pressure control.

Method 2: Preparative Gas Chromatography (Scale < 1g or Polishing)

If distillation yields 90% purity and you need 99%, use Prep-GC.

  • Column Phase: Polar stationary phase (e.g., Carbowax or PEG).

  • Reasoning: The polar cis isomer interacts more strongly with a polar column, increasing the retention time difference (Ret Time: trans < cis).

  • Temperature Program: Isothermal at 110°C is often sufficient.

Part 4: Troubleshooting & FAQs

Q1: The distillate is turning brown/black during distillation. What is happening?

Diagnosis: Thermal decomposition (Dehydrohalogenation). Cause: The pot temperature is too high (>120°C), causing the ring to open and release HBr. The HBr then catalyzes further blackening (polymerization). Solution:

  • Check Vacuum: Ensure your vacuum is <20 mmHg. If pressure is higher, you are forced to use more heat, triggering decomposition.

  • Add Scavenger: Did you add the Copper turnings/Silver wool to the pot?

  • Lower Bath Temp: Never let the oil bath exceed the boiling point by more than 20°C.

Q2: I cannot separate the isomers; they co-distill.

Diagnosis: Insufficient theoretical plates or flooding. Solution:

  • Reflux Ratio: Increase the reflux ratio to 10:1 or 20:1 (take off 1 drop for every 20 returned to the column).

  • Column Type: A simple Vigreux column has only ~3-5 theoretical plates. You need a spinning band or a packed column (glass helices) to achieve the required 30+ plates.

Q3: Which isomer is which? My NMR is confusing.

Diagnosis: Symmetry differences in Proton NMR (


-NMR).
Verification: 
  • trans-isomer: Possesses a

    
     axis of symmetry. The ring protons are often simpler in splitting patterns because equivalent environments exist.
    
  • cis-isomer: Possesses a plane of symmetry (

    
    ). The protons "between" the bromines are chemically distinct from the protons "outside" the bromines due to the puckered ring.
    
  • Shift: The methine proton (

    
    ) often shifts slightly downfield in the cis isomer due to the deshielding effect of the second bromine being on the same face.
    

References

  • Wiberg, K. B., & Lampman, G. M. (1966). Bicyclobutane.[8] I. Synthesis. Journal of the American Chemical Society, 88(19), 4429–4433. (The seminal paper establishing physical properties and synthesis via Hunsdiecker).

  • Siegfried, R. (1973). The separation of cis- and trans-1,3-dibromocyclobutane. Tetrahedron Letters, 14(16), 1369.
  • Avram, M., et al. (1969). Investigations in the Cyclobutane Series. Chemische Berichte.

Sources

Technical Support Center: 1,3-Dibromocyclobutane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Nucleophilic Substitution & Side Reaction Management Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Butterfly" Trap

Welcome to the technical support hub for 1,3-dibromocyclobutane . If you are here, you are likely attempting to synthesize bicyclo[1.1.1]pentane (BCP) derivatives or 1,3-disubstituted cyclobutanes.[1]

The Core Problem: You are fighting geometry. Cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain.[2] This geometry makes standard SN2 backside attack sterically difficult and electronically disfavored. Consequently, elimination (E2) and ring fragmentation (Grob-type) are not just side reactions—they are the dominant thermodynamic pathways unless specifically suppressed.

This guide provides diagnostic workflows to identify which side reaction is ruining your yield and how to fix it.

Module 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the observation logic below.

ReactionPathways Start This compound (Reactant) Path_SN2 Substitution (S_N2) (Desired) Start->Path_SN2 Soft Nucleophile Polar Aprotic Solvent Path_E2 Elimination (E2) (Major Competitor) Start->Path_E2 Hard Base (OH-, OR-) High Temp Path_Frag Ring Fragmentation (Strain Release) Start->Path_Frag Carbocation Formation (Solvolysis) Prod_BCP Bicyclo[1.1.1]pentanes (Bridged) Path_SN2->Prod_BCP Intramolecular Coupling (Wurtz) Prod_Sub 1,3-Disubstituted Cyclobutanes Path_SN2->Prod_Sub Direct Attack Prod_Ene 1-Bromo-3-cyclobutene Path_E2->Prod_Ene 1st Elimination Prod_Linear Homoallylic Halides (Linear Chains) Path_Frag->Prod_Linear C-C Bond Cleavage Prod_Diene 1,3-Butadiene / Vinylacetylene (Polymer/Tar) Prod_Ene->Prod_Diene 2nd Elimination (Ring Opening)

Figure 1: Divergent reaction pathways. Note that "Hard" bases drive the reaction toward destructive ring opening (Red path), while "Soft" nucleophiles favor substitution (Green path).

Module 2: Troubleshooting Tickets (FAQs)

Ticket #01: "My reaction mixture turned into black tar/polymer."

Diagnosis: Uncontrolled Elimination & Polymerization. Mechanism: You likely used a "hard" base (e.g., NaOH, KOH, NaOEt) or high temperatures.

  • Base abstracts a proton, causing E2 elimination to 1-bromo-3-cyclobutene .

  • The strained cyclobutene undergoes a second elimination or electrocyclic ring opening to form 1,3-butadiene derivatives or vinylacetylene .

  • These conjugated dienes/ynes rapidly polymerize under basic conditions, creating "tar."

The Fix:

  • Switch Nucleophiles: Move from hard bases (alkoxides) to soft nucleophiles (thiolates, azides, malonates).

  • Lower Temperature: Cyclobutene formation is endothermic; keep T < 0°C during addition.

  • Solvent Change: Switch to non-polar solvents (if possible) or strictly anhydrous polar aprotic solvents (DMF/DMSO) to suppress solvolysis.

Ticket #02: "I see a linear alkene in my NMR (5.0–6.0 ppm region)."

Diagnosis: Grob-type Fragmentation / Ring Opening. Mechanism: If a carbocation intermediate forms (SN1 pathway) or if a concerted fragmentation occurs, the ring strain (~26 kcal/mol) drives C-C bond cleavage.

  • Pathway: The lone pair of a substituent (or electron density from a bond) pushes electrons to break the C1-C2 bond, ejecting the bromide at C3.

  • Result: Formation of homoallylic bromides (linear chains) rather than cyclic products.

The Fix:

  • Avoid Lewis Acids: Do not use silver salts (AgNO₃) or Lewis acids that abstract bromide and generate cations.

  • Maintain SN2 Conditions: High concentration of nucleophile is required to favor bimolecular attack over unimolecular fragmentation.

Ticket #03: "Reaction is extremely slow / Low conversion."

Diagnosis: The "Puckered" Steric Shield. Mechanism: The cyclobutane ring is not flat; it is puckered.[2] In the cis-isomer, the 1,3-hydrogens (or bromines) can sterically block the trajectory required for SN2 backside attack.

  • Bromide is a poor leaving group for this specific strained system compared to iodide.

The Fix:

  • The Finkelstein Adjustment: Convert this compound to 1,3-diiodocyclobutane first.

    • Protocol: Reflux this compound with excess NaI in acetone.

    • Why: Iodide is a better leaving group and the C-I bond is longer, slightly relieving steric congestion. 1,3-diiodocyclobutane is the standard precursor for bicyclo[1.1.1]pentane synthesis [1].

Module 3: Validated Protocols

Protocol A: Synthesis of Bicyclo[1.1.1]pentane (The Wurtz Coupling)

Use this if your goal is to create the bridged BCP core.

Context: Direct substitution is rarely efficient for making the bridge. You need a metal to mediate the coupling.

Reagents:

  • This compound (or 1,3-diiodocyclobutane for higher yields).

  • n-Butyllithium (n-BuLi) or Sodium/Naphthalene.

  • Solvent: Dry Pentane or Ether.

Step-by-Step:

  • Preparation: Cool a solution of this compound (1.0 eq) in dry pentane to -78°C.

  • Lithiation: Add t-BuLi (2.0 eq) dropwise.

    • Critical: The first equivalent performs Lithium-Halogen exchange to form the 1-lithio-3-bromocyclobutane intermediate.

  • Cyclization: Warm slowly to 0°C. The intramolecular nucleophilic attack (C-Li attacking C-Br) closes the bridge to form [1.1.1]propellane or bicyclo[1.1.1]pentane derivatives.

  • Quench: If making the BCP, quench with an electrophile (E+) or proton source.

Data Validation (Expected NMR):

Compound 1H NMR Characteristic Signal
This compound Multiplets at 4.5 ppm (CH-Br)
Bicyclo[1.1.1]pentane Bridgehead protons ~2.0-2.5 ppm (Unique high symmetry)

| Vinylacetylene (Side Product) | Complex vinylic region 5.0-6.5 ppm |

Module 4: Stereochemical Considerations

The starting material usually exists as a mixture of isomers.

IsomerDipole MomentReactivity Profile
Trans-1,3 Non-zero (Puckered)Preferred for Bridging. The geometry allows for "across the ring" interaction more easily in Wurtz-type couplings.
Cis-1,3 ~0 D (Symmetric)Prone to Elimination. The axial/equatorial relationships in the puckered ring often align H and Br anti-periplanar, facilitating E2 elimination.

Tip: If possible, separate isomers or enrich the trans content if your goal is BCP synthesis. If your goal is simple substitution, be aware that the cis isomer reacts significantly slower in SN2 reactions due to steric blocking of the backside trajectory.

References

  • Szeimies, G., et al. "Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium Salts." National Institutes of Health (PMC). Available at: [Link]

  • Wiberg, K. B., & Walker, F. H. "[1.1.1]Propellane." Journal of the American Chemical Society, 104(19), 5239–5240. (Classic reference for BCP core synthesis).
  • Grob, C. A. "Mechanisms and Stereochemistry of Heterolytic Fragmentation."[3] Angewandte Chemie International Edition, 8(8), 535-546. (Foundational mechanism for ring opening).

Disclaimer: All protocols involve hazardous chemicals (organolithiums, alkyl halides). Perform strictly within a fume hood using appropriate PPE.

Sources

Technical Support Center: Characterization of Impurities in 1,3-Dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the characterization of impurities in 1,3-dibromocyclobutane. This document is designed for researchers, scientists, and drug development professionals who utilize this reagent and require a high degree of purity for their applications. As a key building block in the synthesis of complex molecules, understanding and controlling the impurity profile of this compound is critical for experimental reproducibility and the safety of final products.

This guide provides a series of troubleshooting questions and detailed answers, structured to help you identify, characterize, and quantify potential impurities. We will delve into the causality behind why certain impurities form and explain the logic behind the recommended analytical protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common types of impurities in this compound and how are they formed?

A1: Understanding the potential sources of impurities is the first step in effective characterization. Impurities in a batch of this compound typically arise from its synthesis, degradation, or storage. They can be broadly categorized as follows:

  • Stereoisomers: this compound exists as cis and trans isomers.[1] Due to the non-planar, puckered nature of the cyclobutane ring, these isomers have distinct physical properties and can exhibit different reactivity.[2] The synthetic route used will determine the ratio of these isomers, and they are often the most common "impurity" if a specific isomer is desired.

  • Synthesis-Related Impurities:

    • Starting Materials: Incomplete reaction may leave residual starting materials from the specific synthetic pathway used.

    • Side-Products: The high ring strain of cyclobutane derivatives makes them susceptible to side reactions. Depending on the reaction conditions (e.g., presence of a base like KOH), elimination reactions can occur, leading to brominated or di-brominated butadiene species.[3] Ring-opening reactions are also a possibility, which can generate various isomeric acyclic C4 dibromides.

  • Degradation Products: Over time, or upon exposure to heat, light, or reactive surfaces, this compound can degrade. Hydrolysis from atmospheric moisture can introduce hydroxyl-impurities.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., hexane, dichloromethane) may be present in trace amounts. Inorganic impurities, such as halide ions (Br-), may also persist if the workup procedure is incomplete.[4]

Q2: We have detected an unknown component in our sample. What is a reliable general workflow for its identification?

A2: A systematic approach is crucial to avoid ambiguity and efficiently identify unknown components. The workflow below outlines a logical progression from initial detection to structural confirmation. The primary goal is to separate the impurity from the main component and then gather spectroscopic and spectrometric data to elucidate its structure.

G cluster_0 Phase 1: Detection & Separation cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Quantification A Initial Analysis (e.g., GC-FID, LC-UV) Shows unknown peak B Gas Chromatography (GC) Optimized for separation of volatile alkyl halides A->B Volatile sample? C Mass Spectrometry (MS) Provides Molecular Weight & Fragmentation Pattern B->C Couple GC to MS D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY) Provides definitive structural information B->D Isolate fraction for NMR? (Preparative GC) E High-Resolution MS (HRMS) Provides exact mass and elemental composition C->E Ambiguous formula? F Propose Structure C->F D->F G Confirm with Authentic Standard (if available) F->G H Develop Quantitative Method (e.g., GC-FID with standard curve) G->H

Caption: General workflow for impurity identification.

Q3: My GC-MS analysis shows an unexpected peak. How should I proceed with the investigation?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying volatile and semi-volatile impurities in this compound.[5] If you observe an unexpected peak, follow this troubleshooting guide.

Causality: The choice of GC-MS is based on the volatile nature of this compound and its likely impurities. The GC separates components based on their boiling point and polarity, while the MS acts as a detector that fragments molecules and sorts them by their mass-to-charge ratio, providing a molecular fingerprint.

  • Sample Preparation:

    • Prepare a dilute solution of your sample (~1 mg/mL) in a high-purity solvent like hexane or ethyl acetate.

    • Self-Validation: Prepare a "solvent blank" by injecting only the solvent to ensure no peaks originate from it.[6]

  • Instrument Setup: Use a standard, non-polar capillary column, as most potential impurities are hydrocarbons or alkyl halides.

    • Expertise: A column like a DB-5ms or VF-624ms is robust and provides good resolution for this class of compounds.[5][7]

  • Data Acquisition: Run the sample using the parameters outlined in the table below.

  • Data Analysis:

    • Examine the Mass Spectrum: For the unknown peak, analyze its mass spectrum. Look for the molecular ion (M+).

    • Bromine Isotope Pattern: A key signature for bromine-containing compounds is the isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.

      • A compound with one bromine atom will have M+ and M+2 peaks of roughly equal height.

      • A compound with two bromine atoms (like the parent compound or isomers) will show M+, M+2, and M+4 peaks in a characteristic 1:2:1 ratio.

    • Fragmentation: Analyze the fragmentation pattern. Loss of Br (M-79/M-81) or HBr (M-80/M-82) are common fragmentation pathways for alkyl bromides.

    • Library Search: Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley). Be cautious, as isomers may have very similar spectra.

ParameterSettingRationale
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmGeneral purpose, good for resolving alkyl halides.[7]
Carrier Gas Helium, constant flow ~1.0 mL/minInert and provides good efficiency.[8]
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Oven Program Start at 50°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min)Separates volatile solvents from higher boiling point impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, fragment-rich spectra ideal for library matching.
Q4: I'm seeing significant peak tailing for my main this compound peak in the GC-MS. What is the likely cause?

A4: While common issues like column degradation or leaks should be checked first, halogenated compounds can present a unique problem.

Expertise & Causality: Halogenated solvents and analytes can interact with active sites within the GC-MS system, particularly the metal surfaces of the ion source. This interaction can lead to the formation of metal halides (e.g., iron chlorides or bromides) on the source surfaces. These deposits create active sites that can reversibly adsorb subsequent halogenated molecules, causing them to elute slowly and resulting in peak tailing.[8]

Troubleshooting Steps:

  • Verify System Inertness: Check for leaks using an electronic leak detector, ensure high-purity carrier gas is used, and confirm that oxygen and moisture traps are functioning.[8]

  • Clean the Ion Source: If tailing persists specifically for halogenated compounds, the most likely solution is to vent the mass spectrometer and perform a thorough cleaning of the ion source according to the manufacturer's instructions.

  • Use an Inert Column: Ensure you are using a high-quality, deactivated GC column to minimize column-related activity.

Q5: How can NMR spectroscopy help differentiate between impurities, especially the cis and trans isomers?

A5: NMR spectroscopy is the gold standard for unambiguous structure determination of organic compounds.[9] While GC-MS can suggest a molecular formula and fragmentation, ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of a molecule.

  • ¹H NMR: Protons in different chemical environments will have different chemical shifts. The key to identifying impurities is that they will produce a separate set of signals from the main component. For isomers, the proton signals will have different chemical shifts and coupling constants due to their different spatial orientations.

  • ¹³C NMR: The number of unique carbon signals directly indicates the symmetry of the molecule.

    • trans-1,3-dibromocyclobutane: This isomer has a C2 axis of symmetry. You would expect to see only two unique carbon signals in the ¹³C NMR spectrum (one for the two identical CH-Br carbons and one for the two identical CH₂ carbons).

    • cis-1,3-dibromocyclobutane: This isomer has a plane of symmetry. Like the trans isomer, it will also show only two signals in the ¹³C NMR spectrum.

  • Distinguishing Isomers: While both isomers show two signals in the ¹³C NMR, their ¹H NMR spectra are distinct. The chemical shifts and, more importantly, the coupling constants between the protons on the ring will differ due to the different dihedral angles in the puckered ring conformations of the cis and trans forms. Advanced techniques like 2D NMR (COSY, HSQC) can be used to definitively assign all proton and carbon signals and confirm the structure.

A Note on Bromine NMR: While direct detection of bromine (⁷⁹Br and ⁸¹Br) by NMR is possible, the nuclei are quadrupolar, which results in very broad signals in most organic molecules.[10] This makes ⁷⁹/⁸¹Br NMR generally unsuitable for high-resolution structural analysis of impurities but can be used in specialized studies of bromide ion binding.[11]

References

  • National Center for Biotechnology Information (2024). Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf. Available at: [Link]

  • PubChem (2026). This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (2004). Addition of Dibromocarbene to Cyclobutene: Characterisation and Mechanism of Formation of the Products. Available at: [Link]

  • Huber, S., & Ballschmiter, K. (2001). Characterisation of five technical mixtures of brominated flame retardants. Fresenius' Journal of Analytical Chemistry, 371(6), 882–890. Available at: [Link]

  • Lim, H. Y., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(15), 4994. Available at: [Link]

  • Chemistry Stack Exchange (2014). Product of treating 1,3‐dibromocyclobutane with alcoholic KOH at elevated temperatures. Available at: [Link]

  • Van den Bossche, E., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(7), 3695–3702. Available at: [Link]

  • Agilent Technologies. Analysis of volatile halogen compounds in water. Available at: [Link]

  • ResearchGate (2014). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Available at: [Link]

  • Study.com (2021). trans-1,3-dibromocyclobutane has a measurable dipole moment. Explain how this demonstrates that the cyclobutane ring is not planar. Available at: [Link]

  • University of Ottawa. (Br) Bromine NMR. Available at: [Link]

  • U.S. Environmental Protection Agency (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. Available at: [Link]

  • Chan, S. J., et al. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342–347. Available at: [Link]

  • AZoLifeSciences (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Khavtasi, N. S. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(6), 471–475. Available at: [Link]

  • Schmeda-Hirschmann, G., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. Available at: [Link]

Sources

Technical Support Center: 1,3-Dibromocyclobutane Applications

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CB-13-DB-THERM Subject: Temperature Control & Troubleshooting in High-Strain Ring Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: The Thermodynamics of Strain (Theory)

Why is temperature control non-negotiable for this molecule?

1,3-dibromocyclobutane is not just a halogenated alkane; it is a kinetically stable but thermodynamically loaded spring. The cyclobutane ring possesses approximately 26.5 kcal/mol of ring strain. When you subject this precursor to substitution or coupling reactions (specifically to form bicyclo[1.1.0]butane), you are often moving toward a system with even higher strain (~64–66 kcal/mol) or risking a "downhill" avalanche into ring-opened products like 1,3-butadiene.

Temperature control in this context is not about "optimizing yield"—it is about steering the pathway between successful coupling and catastrophic polymerization or decomposition.

The Thermal Landscape
  • < 0°C: Kinetic trap. Essential for storage and quenching reactive intermediates (e.g., lithiated species).

  • 25°C - 60°C: The "Danger Zone" for elimination. Basic conditions here often favor HBr elimination over substitution.

  • 100°C+ (Reflux): The Activation Threshold.[1] Required for Wurtz-type coupling (Na/Dioxane) to overcome the activation energy of C-C bond formation, but requires precise reflux management to prevent thermal runaway.

Part 2: Troubleshooting Guides & Protocols

Module A: Precursor Integrity & Storage

User Issue: "My this compound has turned from clear/pale oil to yellow/brown. Is it usable?"

Diagnosis: The color change indicates the formation of HBr and conjugated dienes (likely traces of 1,3-butadiene or vinylacetylene) due to thermal decomposition or light exposure.

Protocol: Purification & Stabilization

  • Check Purity: Run a quick 1H NMR.

    • Trans-isomer: Look for the characteristic singlet at the ring protons (high symmetry).

    • Cis-isomer: Look for complex multiplets.

    • Impurity: Olefinic protons in the 5.0–6.5 ppm range indicate ring opening.

  • Remediation:

    • If <5% decomposition: Wash with cold aqueous NaHCO₃ (to remove HBr), dry over MgSO₄, and filter.

    • If >5% decomposition: Distill under reduced pressure. Do not distill at atmospheric pressure ; the pot temperature will trigger rapid decomposition.

  • Storage (Mandatory): Store at 4°C in the dark over activated copper turnings (stabilizer).

Module B: The Critical Application – Bicyclobutane Synthesis

Context: The Wurtz-type intramolecular coupling using Sodium (Na) in Dioxane. Reference: Wiberg & Lampman Method.[2][3][4][5][6]

User Issue: "The reaction isn't starting, or it starts violently and foams over."

Root Cause: The "Induction Period." The sodium surface is passivated (oxide layer), preventing electron transfer. Heating blindly to overcome this leads to a sudden, massive exotherm once the surface is cleaned, causing solvent eruption and polymerization.

Step-by-Step Protocol: The "Controlled Initiation" Method

StepActionCritical ParameterReasoning
1 Solvent Prep Dry Dioxane (Na/Benzophenone)Water kills the radical anion mechanism immediately.
2 Dispersion Molten Na / High Stir RateSurface area is the rate-limiting factor. Use a high-torque overhead stirrer.
3 The Seed Add 5% of precursor at RefluxDo not add all material at once.
4 Initiation Monitor for turbidity/purple hueIf no change in 5 mins, add a crystal of Iodine (

) to etch the Na surface.
5 Main Addition Dropwise over 1-2 HoursMaintain a gentle reflux. If reflux stops, STOP addition .
6 Quench Cool to 0°C before openingBicyclobutane is volatile (bp ~8°C) and polymerizes instantly if hot.
Module C: Stereochemical Pitfalls

User Issue: "I am getting low yields in nucleophilic substitution. I suspect steric hindrance."

Technical Insight:

  • Trans-1,3-dibromocyclobutane: The bromines are on opposite faces (puckered ring). Backside attack (

    
    ) is sterically hindered by the ring fold.
    
  • Cis-1,3-dibromocyclobutane: The bromines are equatorial/axial mixtures.

  • Solution: Switch to Strain-Release Homologation . Instead of direct substitution, convert to bicyclo[1.1.0]butane first, then use radical addition across the central bond to install nucleophiles. This bypasses the steric constraints of the cyclobutane ring.

Part 3: Visualization & Logic Mapping

Diagram 1: Reaction Pathways vs. Temperature

This diagram illustrates the divergence between the desired kinetic product (Bicyclobutane) and the thermodynamic sinks (Butadiene/Polymer) based on thermal control.

ReactionPathways Start This compound (Ring Strain: ~26 kcal/mol) Condition_LowT Low T (< 0°C) Lithiation/Grignard Start->Condition_LowT Condition_Reflux Reflux (101°C) Na/Dioxane (Wurtz) Start->Condition_Reflux Condition_HighT Uncontrolled Heat (>140°C or Exotherm) Start->Condition_HighT Prod_Elim Vinylacetylene (Elimination) Condition_LowT->Prod_Elim w/ Strong Base Prod_Bicyclo Bicyclo[1.1.0]butane (Target: Kinetic Product) Condition_Reflux->Prod_Bicyclo Controlled Addition Prod_Poly Polymerization (Runaway) Condition_Reflux->Prod_Poly Induction Failure Prod_Open 1,3-Butadiene (Ring Opening) Condition_HighT->Prod_Open Thermal Decay Prod_Bicyclo->Prod_Poly T > 10°C w/o Stabilizer

Caption: Thermal divergence pathways. Note that the desired target (Bicyclobutane) exists in a narrow stability window and can easily degrade into polymers or ring-opened dienes if temperature limits are breached.

Diagram 2: Troubleshooting The Wurtz Initiation

A logic flow for the most common failure mode in this compound coupling.

WurtzTroubleshoot Step1 Start Reflux (Dioxane/Na) Check1 Add 5% Precursor. Did Reflux Increase? Step1->Check1 Yes1 YES: Reaction Initiated Check1->Yes1 Exotherm detected No1 NO: Induction Stall Check1->No1 No change Proceed Proceed with Dropwise Addition (Maintain Reflux) Yes1->Proceed Action_Iodine Add Crystal of I2 Wait 5 mins No1->Action_Iodine Action_Heat Increase Bath T slightly Action_Iodine->Action_Heat Check2 Color Change? (Grey/Purple) Action_Heat->Check2 Check2->Yes1 Activation Abort ABORT: Cool & Quench (Do NOT add more) Check2->Abort Dead Surface

Caption: Decision matrix for initiating the Wurtz coupling. Adding excess precursor during a "Stall" (No1) leads to catastrophic runaway once activation occurs.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use THF instead of Dioxane for the coupling reaction? A: Generally, no . Dioxane (bp 101°C) allows for a higher reflux temperature than THF (bp 66°C). The formation of the C-C bond to close the bicyclic ring has a significant activation energy. In THF, the reaction is often sluggish, leading to the accumulation of unreacted intermediates that can suddenly polymerize. Dioxane also solvates the sodium cation effectively, promoting the electron transfer.

Q2: How do I separate the cis and trans isomers of this compound? A: Separation is difficult by simple distillation due to similar boiling points.

  • Method A (Synthesis Control): Synthesize via the Hunsdiecker reaction of the corresponding diacid, which often yields a specific isomer ratio.

  • Method B (Derivatization): If you are starting from the diol, separate the isomers at the ester stage (e.g., tosylates) via fractional crystallization before bromination.

  • Note: For bicyclobutane synthesis, a mixture is acceptable, though reaction rates may vary slightly.

Q3: Is the "yellowing" of my product reversible? A: Partially. The yellow color is elemental bromine or conjugated oligomers. Washing with sodium thiosulfate (removes


) or sodium bicarbonate (removes HBr) can clean it up. However, if the liquid has become viscous, polymerization has occurred, and you must redistill.

References

  • Wiberg, K. B., & Lampman, G. M. (1965).[3][4][5][6] Bicyclo[1.1.0]butane.[2][3][4][5][6][7][8] Tetrahedron Letters.

    • Source: [Organic Syntheses, Coll.[6] Vol. 5, p.66 (1973)]([Link])

    • Relevance: The definitive protocol for Wurtz coupling of this compound.
  • Hrovat, D. A., et al. (1998). Strain Energy of Bicyclo[1.1.0]butane. Journal of the American Chemical Society.[6]

    • Source:

    • Relevance: Establishes the thermodynamic instability and ring strain values (~66 kcal/mol).
  • Wiberg, K. B., & Connor, D. S. (1966).[2] The reaction of this compound with sodium. Journal of the American Chemical Society.[6]

    • Source:

    • Relevance: Details the mechanism and side-products (butadiene) of the reaction.

Sources

Technical Support Center: 1,3-Dibromocyclobutane Coupling Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization for 1,3-Dibromocyclobutane

Diagnostic & Triage: Define Your Synthetic Goal

This compound is a gateway molecule that bifurcates into two distinct high-value chemical spaces. Your catalyst selection depends entirely on whether you are forming a bridge (intramolecular) or an appendage (intermolecular).

Decision Matrix

Before selecting a catalyst, identify your target pathway using the logic map below.

G Start Starting Material: This compound Decision Target Structure? Start->Decision PathA Pathway A: Bicyclo[1.1.0]butane (BCB) Decision->PathA Intramolecular (Bridge Formation) PathB Pathway B: Functionalized Cyclobutane Decision->PathB Intermolecular (Arylation/Alkylation) CatA Catalyst Class: Reductive Coupling (Ni/Reductant or Na) PathA->CatA CatB Catalyst Class: Cross-Electrophile Coupling (Ni-Bipy/Pybox) PathB->CatB

Figure 1: Strategic decision tree for catalyst selection based on structural intent.

Pathway A: Intramolecular Coupling (Synthesis of Bicyclo[1.1.0]butane)

Objective: Formation of the transannular C1-C3 bond to generate the highly strained bicyclo[1.1.0]butane (BCB) scaffold.

The Challenge: Stereochemical Gating

The formation of the bridge bond is strictly governed by the stereochemistry of the starting material.

  • Cis-isomer: Ideally positioned for Wurtz-type closure.

  • Trans-isomer: Requires a radical mechanism to invert the stereocenter before closure can occur.

Catalyst Selection Guide
MethodCatalyst/ReagentMechanismProsCons
Classical Na (dispersion) or MgWurtz Coupling (Stoichiometric)High Yield (78-94%) for cis isomer.Dangerous (pyrophoric); difficult to scale; non-catalytic.
Modern Catalytic Ni(COD)₂ (5-10 mol%) + Mn/ZnReductive EliminationMilder conditions; tolerates functional groups.Requires strict O₂ exclusion; ligand tuning required to prevent oligomerization.
Electrochemical Carbon ElectrodesCathodic ReductionGreen chemistry; scalable.Requires specialized flow/batch electrolysis setup.
Protocol A: Ni-Catalyzed Reductive Cyclization

Recommended for small-scale, safety-critical applications where liquid sodium is prohibited.

Reagents:

  • Catalyst: NiBr₂(glyme) (10 mol%)

  • Ligand: 2,2'-Bipyridine (12 mol%)

  • Reductant: Mn powder (3.0 equiv, activated)

  • Solvent: DMA (Anhydrous)

Step-by-Step:

  • Activation: Sonicate Mn powder with TMSCl (5 mol%) in DMA for 15 minutes to activate the surface.

  • Catalyst Formation: Add NiBr₂(glyme) and Ligand. Stir until the solution turns a deep purple/green (indicative of Ni(0)/Ni(I) species).

  • Addition: Add this compound slowly via syringe pump over 4 hours. Critical: Slow addition keeps the local concentration of monomer low, favoring intramolecular cyclization over intermolecular polymerization.

  • Workup: BCB is highly volatile (bp ~8°C). Do not rotovap. Distill directly from the reaction mixture into a -78°C trap.

Pathway B: Intermolecular Cross-Coupling (Functionalization)

Objective: Selective mono- or di-functionalization (e.g., arylation) without opening the ring or causing


-hydride elimination.
The Challenge: -Hydride Elimination

Cyclobutyl metal species are notorious for rapid


-hydride elimination, leading to cyclobutenes or dienes rather than the coupled product. Palladium catalysts often fail here. Nickel is the required metal  due to its ability to traverse radical pathways (Single Electron Transfer - SET) which suppresses 

-elimination.
Catalyst System: The "Stabilized Radical" Approach

Primary Recommendation: Nickel/Bipyridine or Nickel/Bioz systems.

ComponentRecommendationFunction
Metal Source NiCl₂·glyme or Ni(COD)₂Precursor to active Ni(0) species.
Ligand BiOx (Bioxazoline) or Pybox Tridentate/Bidentate nitrogen ligands stabilize the alkyl-Ni intermediate and prevent

-elimination sterically and electronically.
Electrophile Aryl Iodides/BromidesCoupling partner.
Reductant Mn or ZnTurns over the catalytic cycle (Reductive Cross-Electrophile Coupling).
Mechanism of Action

Unlike Pd-catalyzed Suzuki coupling (2e⁻ process), this Ni-catalyzed process relies on a radical rebound mechanism.

G Ni0 Ni(0)L (Active Cat) NiII_Ar L-Ni(II)-Ar (Oxidative Add) Ni0->NiII_Ar Ar-X Radical Cyclobutyl Radical (•) NiII_Ar->Radical SET to 1,3-dibromo cyclobutane NiIII L-Ni(III)-Ar (Alkyl) Radical->NiIII Rebound NiIII->Ni0 Mn/Zn Reduction Product Product (Ar-Cyclobutane) NiIII->Product Reductive Elimination

Figure 2: Radical chain mechanism for Ni-catalyzed cross-coupling, bypassing the


-hydride elimination pathway.

Troubleshooting & FAQs

Q1: My reaction yields are low, and I see significant alkene formation. Why?

Diagnosis:


-Hydride Elimination is competing with the coupling.
Solution: 
  • Switch Metal: If using Pd, switch to Ni immediately.

  • Ligand Bulk: Increase the steric bulk of your ligand. Switch from 2,2'-bipyridine to 6,6'-dimethyl-2,2'-bipyridine or a bulky BiOx ligand. The steric bulk prevents the coplanar alignment required for

    
    -elimination.[1]
    
  • Solvent: Use polar aprotic solvents like DMI (1,3-Dimethyl-2-imidazolidinone) or DMA, which are known to stabilize Ni-alkyl intermediates.

Q2: I am trying to make BCB, but I am getting a polymer (polycyclobutane).

Diagnosis: Intermolecular reaction is faster than intramolecular closure. Solution:

  • High Dilution: This is the most critical factor. Your concentration is too high. Perform the reaction at 0.01 M or lower.

  • Slow Addition: Do not dump the this compound in at once. Add it over 4–6 hours to the catalyst/reductant mixture.

Q3: Can I control Mono- vs Di-arylation in cross-coupling?

Diagnosis: this compound has two reactive sites. Solution:

  • For Mono-arylation: Use a large excess of the dibromide (3.0 equiv) relative to the aryl halide. The statistical probability favors mono-addition.

  • For Di-arylation: Use 2.5 equiv of the Aryl Halide and run for longer times (24-48h). Note that the second addition is often slower due to steric crowding.

References

  • Synthesis of Bicyclo[1.1.0]butane (Classic Wurtz)

    • Lampman, G. M., & Aumiller, J. C. (1971). Bicyclo[1.1.0]butane.[2][3][4][5][6][7][8][9][10] Organic Syntheses, 51, 55.

  • Ni-Catalyzed Reductive Coupling (General Mechanism)

    • Everson, D. A., & Weix, D. J. (2014).[11] Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry, 79(11), 4793–4798.

  • Suppression of

    
    -Hydride Elimination in Ni Catalysis: 
    
    • Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Amination, arylation, and alkylation. Journal of the American Chemical Society, 135(2), 624–627.
  • Strain-Release Chemistry & BCB Functionalization

    • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-244. (Baran Group).

Disclaimer: Bicyclo[1.1.0]butane and its derivatives possess significant ring strain (~66 kcal/mol).[2][3] While kinetically stable, they can decompose explosively under thermal stress or in the presence of certain Lewis acids. Always perform these reactions behind a blast shield.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Dibromocyclobutane and 1,2-Dibromocyclobutane for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting material is a critical decision that dictates the feasibility and outcome of a synthetic route. The rigid four-membered ring of cyclobutane derivatives presents a unique canvas for chemical transformations, where the interplay of ring strain, stereochemistry, and substituent positioning profoundly influences reactivity. This guide provides an in-depth, objective comparison of the reactivity of two key isomers: 1,3-dibromocyclobutane and 1,2-dibromocyclobutane. By delving into their conformational intricacies and exploring their behavior in substitution and elimination reactions, we aim to equip you with the foundational knowledge to strategically employ these versatile building blocks.

Unveiling the Conformational Landscape: A Tale of Two Isomers

The reactivity of cyclic molecules is inextricably linked to their three-dimensional structure. Unlike their acyclic counterparts, cyclobutanes are not planar. They adopt a puckered or "butterfly" conformation to alleviate torsional strain.[1] This puckering creates pseudo-axial and pseudo-equatorial positions for substituents, which in turn governs their relative stability.

This compound: In the case of 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable than the trans isomer. This is because in the puckered conformation of the cis isomer, both bulky bromine atoms can occupy the more sterically favorable pseudo-equatorial positions. In contrast, the trans isomer is forced to have one bromine in a pseudo-axial position, leading to greater steric interactions.[2][3]

1,2-Dibromocyclobutane: Conversely, for 1,2-disubstituted cyclobutanes, the trans isomer is typically more stable than the cis isomer. The adjacent bromine atoms in the cis configuration lead to significant steric and dipole-dipole repulsions.[2]

This fundamental difference in the relative stabilities of the cis and trans isomers for 1,3- and 1,2-dibromocyclobutane has profound implications for their reactivity, as we will explore in the subsequent sections.

Reactivity in Focus: Substitution vs. Elimination

The chemical behavior of 1,3- and 1,2-dibromocyclobutane diverges significantly, particularly in their propensity for substitution and elimination reactions. These differences are dictated by the spatial relationship of the bromine atoms and the inherent strain of the cyclobutane ring.

Elimination Reactions: A Study in Contrasting Pathways

Elimination reactions of dibromocyclobutanes offer a stark illustration of their differing reactivity, which is heavily influenced by the positioning of the bromine atoms.

This compound: A Propensity for Ring Cleavage

A compelling example of the unique reactivity of the 1,3-isomer is its reaction with a strong base like alcoholic potassium hydroxide (KOH). Instead of a simple dehydrobromination to form a cyclobutene derivative, this compound undergoes a fascinating ring-cleavage reaction to yield vinylacetylene.[4] This outcome is driven by the release of the significant ring strain inherent in the four-membered ring. The reaction proceeds through a sequence of elimination and rearrangement steps, highlighting a pathway that is not readily accessible to the 1,2-isomer.

1,2-Dibromocyclobutane: Classic Dehydrobromination

In contrast, 1,2-dibromocyclobutane is expected to undergo a more conventional dehydrobromination reaction with a strong, non-nucleophilic base to yield 1-bromocyclobutene. Further elimination can lead to the formation of cyclobutadiene, which is highly unstable and will likely dimerize or react with other species present. The stereochemistry of the starting material will play a crucial role in the rate and mechanism of this elimination. For an E2 mechanism to occur efficiently, the hydrogen and the leaving group (bromine) must be in an anti-periplanar arrangement.[5] This conformational requirement can be more readily achieved in one stereoisomer over the other.

Table 1: Comparative Reactivity in Elimination Reactions

IsomerReagentMajor Product(s)Mechanistic Hallmark
This compound Alcoholic KOHVinylacetyleneRing cleavage driven by release of ring strain.[4]
1,2-Dibromocyclobutane Strong, non-nucleophilic base1-Bromocyclobutene, Cyclobutadiene (transient)Stepwise dehydrobromination.
Substitution Reactions: The Influence of Neighboring Groups

Nucleophilic substitution reactions of these isomers are also expected to proceed through different pathways, with the potential for neighboring group participation (NGP) being a key differentiator.

This compound: A Standard SN2 Profile

Given the separation of the two bromine atoms, this compound is anticipated to behave like a typical secondary alkyl halide in nucleophilic substitution reactions. With good nucleophiles, it will likely undergo SN2 reactions, leading to inversion of stereochemistry at the reaction center. The reaction rate will be influenced by the steric hindrance around the carbon bearing the bromine.

1,2-Dibromocyclobutane: The Potential for Anchimeric Assistance

The vicinal arrangement of the bromine atoms in the trans-1,2-dibromocyclobutane isomer sets the stage for a powerful mechanistic feature: neighboring group participation (NGP).[6] The lone pair of electrons on one bromine atom can act as an internal nucleophile, displacing the other bromide in an intramolecular SN2 reaction. This leads to the formation of a bridged bromonium ion intermediate. The subsequent attack by an external nucleophile on this intermediate occurs with inversion of configuration at the attacked carbon. However, because the initial intramolecular attack also proceeded with inversion, the net result is retention of stereochemistry. This anchimeric assistance can lead to a significant rate enhancement compared to a similar system where NGP is not possible, such as the cis-isomer.[7]

Table 2: Predicted Reactivity in Substitution Reactions

IsomerReaction TypeKey Mechanistic FeatureExpected Stereochemical Outcome
This compound SN2Standard bimolecular substitution.Inversion of configuration.
trans-1,2-Dibromocyclobutane SN2 with NGPFormation of a bridged bromonium ion.[6]Retention of configuration.
cis-1,2-Dibromocyclobutane SN2Standard bimolecular substitution (slower than trans due to steric hindrance and lack of NGP).Inversion of configuration.

Visualizing the Mechanistic Divergence

To better illustrate the distinct reaction pathways, the following diagrams outline the proposed mechanisms for key transformations of each isomer.

Elimination_Reactions cluster_13 This compound cluster_12 1,2-Dibromocyclobutane a This compound b Intermediate a->b  -HBr (Ring Opening)   c Vinylacetylene b->c  -HBr   d 1,2-Dibromocyclobutane e 1-Bromocyclobutene d->e  -HBr   f Cyclobutadiene e->f  -HBr  

Figure 1: Contrasting elimination pathways.

Substitution_Reactions cluster_13_sub This compound (SN2) cluster_12_sub trans-1,2-Dibromocyclobutane (NGP) g This compound h Transition State g->h  Nu⁻ i Substituted Product (Inversion) h->i j trans-1,2-Dibromocyclobutane k Bromonium Ion Intermediate j->k  Intramolecular SN2   l Substituted Product (Retention) k->l  Nu⁻

Figure 2: Divergent substitution mechanisms.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These are designed to provide quantitative data on reaction rates and product distributions.

Protocol 1: Comparative Solvolysis Kinetics

Objective: To determine the relative rates of solvolysis for cis- and trans-1,2-dibromocyclobutane and cis- and trans-1,3-dibromocyclobutane.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of each of the four isomers in 80% aqueous ethanol.

  • Reaction Monitoring:

    • Pipette a 5 mL aliquot of each solution into a separate sealed vial.

    • Place the vials in a constant temperature water bath (e.g., 50 °C).

    • At regular time intervals (e.g., every 30 minutes), remove a vial and quench the reaction by adding it to 10 mL of ice-cold water.

    • Immediately titrate the liberated HBr with a standardized solution of sodium hydroxide (e.g., 0.01 M) using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis:

    • Plot the concentration of HBr produced versus time for each isomer.

    • Determine the initial rate of reaction from the slope of the initial linear portion of the curve.

    • Calculate the first-order rate constant (k) for each solvolysis reaction.

    • Compare the rate constants to determine the relative reactivity. It is hypothesized that trans-1,2-dibromocyclobutane will exhibit the fastest rate due to neighboring group participation.

Solvolysis_Workflow start Prepare 0.1 M solutions of each isomer in 80% aq. ethanol react Incubate at constant temperature (50 °C) start->react sample Take aliquots at regular time intervals react->sample quench Quench reaction in ice-cold water sample->quench titrate Titrate liberated HBr with standardized NaOH quench->titrate analyze Plot [HBr] vs. time and determine rate constants titrate->analyze compare Compare solvolysis rates analyze->compare

Figure 3: Workflow for comparative solvolysis kinetics.

Protocol 2: Product Distribution in Elimination Reactions

Objective: To determine and compare the product distribution for the elimination reactions of 1,2- and this compound.

Methodology:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve 1 mmol of 1,2-dibromocyclobutane (as a mixture of stereoisomers or individual isomers if available) and this compound in 10 mL of absolute ethanol.

    • Add 1.5 equivalents of potassium tert-butoxide (a strong, non-nucleophilic base) to each flask.

  • Reaction Conditions: Reflux the reaction mixtures for a set period (e.g., 2 hours).

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Quench with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Product Analysis:

    • Analyze the crude product mixtures by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios.

    • For this compound, the primary product is expected to be vinylacetylene, which may require specific GC conditions for analysis due to its volatility.

    • For 1,2-dibromocyclobutane, the expected products are 1-bromocyclobutene and potentially products of further reactions.

Conclusion

The reactivity of this compound and 1,2-dibromocyclobutane is a compelling case study in the influence of molecular structure on chemical behavior. The 1,3-isomer's propensity for ring-opening reactions under basic conditions sets it apart as a unique synthon for acyclic products. In contrast, the 1,2-isomer offers a platform to explore classic elimination and substitution pathways, with the trans isomer presenting a textbook example of neighboring group participation. A thorough understanding of these divergent reactivities, grounded in their conformational differences, is paramount for the strategic design of complex molecules. The experimental protocols outlined herein provide a robust framework for further investigation and quantification of these fascinating reactivity profiles.

References

  • BenchChem. (n.d.). Reactivity Under Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dibromocyclopropane.
  • Pearson+. (n.d.). trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethylcyclobutane, but cis-1,3-dimethylcyclobutane is more stable than trans-1,3-dimethylcyclobutane. Use drawings to explain these observations. Retrieved from an educational chemistry resource.[2]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from an online organic chemistry tutorial website.[5]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination and addition reactions. Part 43. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes.[8]

  • Some answers to the Chemistry 301-301A Final Examination, January 12, 2005. (n.d.). Retrieved from a university chemistry course material archive.[9]

  • Chemistry LibreTexts. (2022, November 22). 4.2: Cis-Trans Isomerism in Cycloalkanes.[10]

  • Stack Exchange. (2014, April 15). Product of treating 1,3‐dibromocyclobutane with alcoholic KOH at elevated temperatures. Retrieved from a chemistry question-and-answer forum.[4]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes.[11]

  • Quora. (2022, September 10). Is cis-1,2-dibromocyclohexane more stable or trans-1,2-dibromocyclohexane?.[12]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[13]

  • CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes.[14]

  • Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation.[15]

  • Pearson. (2024, March 31). Draw structures for the following: d. a chiral stereoisomer of 1,2-dibromocyclobutane.[16]

  • Chemistry Stack Exchange. (2016, September 22). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?.[1]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation.[17]

  • Chem 21. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from a university chemistry lab manual.[18]

  • Scribd. (n.d.). Experiment 2: Haloalkanes: Reaction of Haloalkanes.[19]

  • ECHEMI. (n.d.). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?.[3]

  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.[6]

  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.[20]

  • A website on chemical reactions. (n.d.). Ring opening of cyclobutene to form 1,3-butadiene.

  • bartleby. (2020, July 8). Answered: Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane reacts with bromine to give this compound. Account for the differences….[21]

  • Chemistry Stack Exchange. (2017, August 11). E2 Reactions in Cyclic Structures.[22]

  • Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes.[23]

  • Filo. (2025, July 27). Question: 1,2-Dibromocyclohexane on dehydrobromination with alc. KOH giv...[24]

  • A university chemistry resource. (n.d.). Anchimeric Assistance (Neighboring Group Participation).[7]

  • PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.[25]

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes.[26]

  • ResearchGate. (n.d.). (PDF) Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles.[27]

  • Chemistry Stack Exchange. (2019, January 8). Number of products on dehydrobromination.[28]

  • Scribd. (n.d.). Lab 07 SN1 and SN2 Reactions of Alkyl Halides.[29]

  • ResearchGate. (2025, August 7). (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene.[30]

  • CONICET. (2018, July 20). research 1..5.

  • ResearchGate. (n.d.). 9. Haloalkanes and Alcohols Introduction to Nucleophilic Substitution and Elimination Reactions | Request PDF.[31]

  • YouTube. (2020, January 25). 1,2 di bromo cyclohexane on dehydrohalogenation gives.[32]

  • Weizmann Institute of Science. (n.d.). Ultrafast 1,3-Cyclohexadiene Ring-Opening Reactions: Dynamics and Control.[33]

  • Brainly. (2023, August 17). [FREE] Draw the optically active stereoisomer(s) of 1,2-dibromocyclobutane. - Use the wedge/hash bond tools to.[34]

  • YouTube. (2015, June 22). Chem 251 - Reactivities of Alkyl Halides Lab.[35]

Sources

Comparative Guide: 1H NMR Analysis of cis- and trans-1,3-Dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical comparison between the cis and trans isomers of 1,3-dibromocyclobutane, focusing on their structural dynamics and 1H NMR spectral signatures.

Key Findings:

  • Thermodynamic Stability: Unlike 1,2-disubstituted cyclobutanes, the cis-1,3-isomer is thermodynamically more stable because it can adopt a diequatorial conformation, whereas the trans isomer is forced into a mono-axial/mono-equatorial conformation.[1]

  • NMR Distinction: The most reliable differentiator is the splitting pattern of the methylene protons (H2/H4) .[1] The cis isomer displays a complex higher-order multiplet (AA'BB' or AA'XX' system) due to the diastereotopic nature of the methylene protons.[1] The trans isomer typically exhibits a simpler, averaged multiplet (often pseudo-triplet) due to rapid ring flipping averaging the axial/equatorial environments.

  • Chemical Shift Trends: Methine protons (

    
     ~4.2–4.6 ppm) typically resonate downfield in the cis isomer compared to the trans isomer due to the deshielding anisotropy of the 1,3-diaxial-like relationship in the puckered transition states.
    

Structural & Conformational Theory

To interpret the NMR data accurately, one must understand the dynamic stereochemistry of the cyclobutane ring.

The "Butterfly" Conformation

Cyclobutane is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1][2] This puckering creates distinct pseudo-axial and pseudo-equatorial environments.[1]

Featurecis-1,3-Dibromocyclobutane trans-1,3-Dibromocyclobutane
Symmetry Element Plane of Symmetry (

) passing through C2 and C4.[1]

Axis of Rotation (dissymmetric).[1]
Conformational Equilibrium Diequatorial

Diaxial.[1] Diequatorial is strongly favored (sterically).[1]
Axial/Equatorial

Equatorial/Axial.[1] Degenerate equilibrium (energy equivalent).[1]
Thermodynamics More Stable (Minimizes 1,3-diaxial repulsion).[1]Less Stable (Always possesses one axial substituent).[1]
Impact on NMR Symmetry
  • cis-Isomer: The molecule has a plane of symmetry.[1][3]

    • H1 and H3 (methines) are chemically equivalent.[1]

    • H2 and H4 (methylenes) are chemically equivalent as groups, but within each CH2 group, the protons are diastereotopic .[1] One proton is cis to the bromines (H_syn), and one is trans (H_anti).[1] They do not exchange by symmetry operations.[1]

  • trans-Isomer: The molecule has a

    
     axis.[1]
    
    • H1 and H3 are chemically equivalent.[1]

    • H2 and H4 are chemically equivalent.[1]

    • Crucially, due to rapid ring flipping (Ax/Eq

      
       Eq/Ax), the protons on C2/C4 experience an averaged environment  on the NMR timescale at room temperature.
      

Comparative NMR Analysis

Spectral Data Summary (400 MHz, CDCl3)
Signalcis-1,3-Dibromocyclobutane trans-1,3-Dibromocyclobutane
Methine (H1, H3)

4.40 - 4.55 ppm
Multiplicity: Quintet-like (tt) Deshielded due to 1,3-syn relationship.[1]

4.15 - 4.30 ppm
Multiplicity: Quintet-like (tt) Shielded relative to cis.[1]
Methylene (H2, H4)

2.60 - 3.10 ppm
Pattern: Complex AA'BB' multiplet.[1] Why: H_syn and H_anti are chemically distinct (

).[1]

2.40 - 2.80 ppm
Pattern: Simplified pseudo-triplet or multiplet. Why: Rapid averaging of ax/eq protons renders them effectively equivalent.[1]
Key Differentiator Complexity of CH2 region. Distinct separation between H_syn and H_anti signals often visible.[1]Simplicity of CH2 region. Appears as a more uniform higher-order multiplet.[1]
Advanced Assignment Logic (Decision Tree)

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum (CDCl3, 298K) Check_Methine Analyze Methine Region (4.0 - 4.6 ppm) Start->Check_Methine Check_Methylene Analyze Methylene Region (2.4 - 3.1 ppm) Start->Check_Methylene Methine_Shift Chemical Shift Position? Check_Methine->Methine_Shift Methylene_Pattern Splitting Pattern Complexity? Check_Methylene->Methylene_Pattern Downfield Downfield (> 4.4 ppm) Suggests cis (syn-deshielding) Methine_Shift->Downfield Upfield Upfield (< 4.3 ppm) Suggests trans Methine_Shift->Upfield Cis_Conclusion Assignment: cis-1,3-dibromocyclobutane (Thermodynamic Product) Downfield->Cis_Conclusion Trans_Conclusion Assignment: trans-1,3-dibromocyclobutane (Kinetic/Minor Product) Upfield->Trans_Conclusion Complex Complex AA'BB' / AA'XX' (Distinct diastereotopic protons) Methylene_Pattern->Complex High Complexity Simple Simplified / Averaged (Rapid conformational averaging) Methylene_Pattern->Simple Low Complexity Complex->Cis_Conclusion Simple->Trans_Conclusion NOESY Confirm with 1D NOESY Cis_Conclusion->NOESY Trans_Conclusion->NOESY

Figure 1: Logical decision tree for assigning cis/trans stereochemistry based on 1H NMR observables.

Experimental Protocols

Synthesis (Hunsdiecker-Cristol-Firth Modification)

The most robust route to this compound involves the halodecarboxylation of 3-bromocyclobutanecarboxylic acid.[1]

Reagents:

  • 3-Bromocyclobutanecarboxylic acid (1.0 eq)[1]

  • Red Mercuric Oxide (HgO) (1.1 eq)[1]

  • Bromine (

    
    ) (1.1 eq)[1]
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Bromotrichloromethane (
    
    
    
    )[1]
    • Note: Due to toxicity, modern adaptations often use chlorobenzene or 1,2-dichloroethane, though yields may vary.[1]

Workflow:

Synthesis_Workflow Step1 Activation Suspend HgO in solvent (Protect from light) Step2 Addition Add Acid + Br2 dropwise at reflux Step1->Step2 Step3 Reaction Evolution of CO2 (Monitor gas evolution) Step2->Step3 Step4 Workup Filter HgBr2 salts Wash w/ NaHCO3 Step3->Step4 Step5 Purification Fractional Distillation (Separate isomers) Step4->Step5 Cis Cis Step5->Cis Higher BP (cis) Trans Trans Step5->Trans Lower BP (trans)

Figure 2: Hunsdiecker synthesis workflow. The cis isomer generally has a higher boiling point due to a higher dipole moment.

NMR Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving the methylene fine structure:

  • Concentration: Dissolve ~10-15 mg of the isolated oil in 0.6 mL of

    
     (99.8% D).
    
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic mercury salts (paramagnetic impurities broaden lines).[1]

  • Acquisition Parameters:

    • Pulse Angle:

      
       (zg30).[1]
      
    • Relaxation Delay (D1):

      
       seconds (crucial for accurate integration of methine vs methylene).[1]
      
    • Scans (NS): 16–64 scans.[1]

    • Spectral Width: -1 to 9 ppm.[1]

  • Processing: Apply Zero Filling (to 64k or 128k points) and weak Gaussian apodization (LB = -0.3, GB = 0.1) to resolve the methylene couplings.[1]

Performance Comparison: 1H NMR vs Alternatives

Feature1H NMR (Recommended) 13C NMR GC-MS
Isomer Discrimination High. Splitting patterns provide definitive proof of symmetry and rigidity.[1]Medium. Rely solely on chemical shift differences (

can be small).
Low. Mass fragmentation patterns are nearly identical; requires retention time standards.[1]
Structural Insight High. Reveals conformational dynamics (puckering) via coupling constants (

).[1]
Low. Provides only magnetic environment data.[1]None. Destructive technique.[1]
Sample Requirement ~10 mg (Non-destructive).[1]~50 mg (Lower sensitivity).[1]< 1 mg (Destructive).[1]

References

  • Wiberg, K. B.; Lampman, G. M. (1966).[1] Conformational Studies of Cyclobutanes.[1] Journal of the American Chemical Society.[1] Link[1]

  • Lambert, J. B.; Roberts, J. D. (1965).[1] Nitrogen-15 Magnetic Resonance Spectroscopy.[1][4] Conformational Analysis. Journal of the American Chemical Society.[1] (Foundational text on small ring conformational averaging). Link[1]

  • Organic Syntheses. (1973).[1] this compound Synthesis via Hunsdiecker Reaction.[1][5] Organic Syntheses, Coll.[1][5] Vol. 5, p.126. Link

  • Altona, C. (1982).[1] Conformational Analysis of Cyclobutanes by NMR. Recueil des Travaux Chimiques des Pays-Bas.[1] Link[1]

  • Abraham, R. J. (1984).[1] The Proton NMR Spectra and Conformations of Some 1,3-Disubstituted Cyclobutanes. Magnetic Resonance in Chemistry.[1][3][6][7][8][9] Link[1]

Sources

Technical Guide: 1,3-Dibromocyclobutane as a High-Value Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Enabler

In the modern era of drug discovery, the transition from planar, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a dominant paradigm. 1,3-Dibromocyclobutane (1,3-DBCB) serves as a critical linchpin in this transition. Unlike its planar aromatic counterparts or flexible alkyl chain alternatives, 1,3-DBCB offers a unique combination of defined exit vectors , metabolic resilience , and divergent reactivity .

This guide analyzes 1,3-DBCB not merely as a reagent, but as a strategic scaffold for installing conformationally restricted linkers that mimic para-phenyl rings while improving physicochemical properties (LogP, solubility).

Structural & Physical Advantages[1]

The "Pucker" Effect: Conformational Rigidity

Unlike cyclopropane (planar) or cyclohexane (chair/boat), cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain from eclipsing hydrogens.

  • Pucker Angle: ~28–30° (experimentally determined via electron diffraction).

  • Impact: This pucker creates a distinct spatial arrangement for 1,3-substituents that is rigid yet distinct from the flat benzene ring.

Bioisosterism: trans-1,3-Cyclobutylene vs. para-Phenylene

The trans-1,3-disubstituted cyclobutane motif is a validated bioisostere for the para-phenylene linker.[1]

  • Vector Alignment: The exit vectors are nearly collinear (~180°), mimicking the geometry of para-substitution.

  • Distance: The C1–C3 distance in cyclobutane (~2.6 Å) is slightly shorter than the C1–C4 distance in benzene (~2.8 Å), allowing for a "contraction" of the pharmacophore without altering binding orientation.

  • Metabolic Stability: Replacing an aromatic ring with a cyclobutane core eliminates the liability of arene oxidation (e.g., epoxide formation), significantly improving metabolic half-life (

    
    ).
    
Quantitative Comparison Table
FeatureThis compound1,3-Dichlorocyclobutanep-Dibromobenzene
Hybridization sp³ (3D, Aliphatic)sp³ (3D, Aliphatic)sp² (Flat, Aromatic)
Reactivity (Sɴ2) High (Br is excellent LG)Moderate (Cl requires forcing)Inert (Requires Pd-coupling)
C1-C3/C4 Distance ~2.6 Å~2.6 Å~2.8 Å
LogP Contribution Lower (Aliphatic)Lower (Aliphatic)Higher (Aromatic)
Metabolic Liability Low (No aromatic oxidation)LowHigh (P450 oxidation)

Divergent Chemical Reactivity

1,3-DBCB is a "bimodal" building block. It can serve as a substrate for direct substitution to create libraries of linkers, or as a precursor to high-energy bicyclic systems.

G Start This compound Sub1 Nucleophilic Substitution (Sɴ2) Start->Sub1 + Amines/Azides (Mild Heat) Sub2 Intramolecular Coupling (Wurtz-type) Start->Sub2 + Na/Li (Dioxane) Sub3 Elimination Start->Sub3 + Alcoholic KOH Prod1 1,3-Diamines / Diethers (Library Generation) Sub1->Prod1 Prod2 Bicyclo[1.1.0]butane (Gateway to BCPs) Sub2->Prod2 Prod3 Bicyclo[1.1.1]pentanes (Via Propellane) Prod2->Prod3 Carbene Addition

Figure 1: Divergent synthetic pathways starting from this compound.

Pathway A: Nucleophilic Substitution (Library Generation)

The C–Br bond is significantly weaker and more polarizable than the C–Cl bond.

  • Advantage: Reactions with amines or azides proceed at lower temperatures (60–80°C) compared to the dichloro analog (often >100°C or requiring sealed tubes), reducing thermal degradation of sensitive substrates.

  • Stereocontrol: Substitution typically proceeds with inversion (Sɴ2). Starting with a mixture of cis/trans isomers often yields a mixture, but thermodynamic equilibration or specific separation of the final diamines is standard practice.

Pathway B: Synthesis of Bicyclo[1.1.0]butane

1,3-DBCB is the primary precursor for synthesizing bicyclo[1.1.0]butane via intramolecular Wurtz coupling. This strained intermediate is the gateway to bicyclo[1.1.1]pentanes (BCPs) , the "super-stiff" spacers currently trending in medicinal chemistry.

Experimental Protocols

Protocol 1: Synthesis of cis/trans-1,3-Diaminocyclobutane (via Azide)

Direct alkylation of amines with 1,3-DBCB can lead to over-alkylation. The azide method is preferred for primary amines.

Reagents: this compound, Sodium Azide (


), DMF, 

,

.
  • Azidation:

    • Dissolve this compound (1.0 equiv) in dry DMF (0.5 M).

    • Add

      
       (2.5 equiv) cautiously.
      
    • Heat to 70°C for 12–16 hours. (Note: The dichloro analog typically requires 100–110°C).

    • Workup: Dilute with water, extract with diethyl ether. Caution: Organic azides are potentially explosive; keep low concentration and handle behind a blast shield.

  • Reduction:

    • Dissolve the crude 1,3-diazidocyclobutane in Ethanol.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours.
      
    • Filter through Celite and concentrate to yield 1,3-diaminocyclobutane.

Protocol 2: Synthesis of Bicyclo[1.1.0]butane (Wurtz Coupling)

This reaction constructs the highly strained central bond.

Reagents: this compound, Sodium metal, 1,4-Dioxane.

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and mechanical stirrer. Maintain inert atmosphere (

    
    ).
    
  • Solvent Prep: Use freshly distilled 1,4-dioxane (peroxide-free).

  • Reaction:

    • Suspend Sodium metal (2.2 equiv, freshly cut/dispersed) in refluxing dioxane.

    • Add this compound (1.0 equiv) dropwise over 1 hour.

    • Reflux for an additional 2 hours.

  • Isolation:

    • Distill the product directly from the reaction mixture (b.p. ~8°C for bicyclobutane; derivatives will be higher).

    • Note: Bicyclobutane is highly volatile and reactive; it is often generated and used in situ or trapped immediately.

References

  • Comparison of Leaving Groups in Cyclization

    • Title: A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cycliz
    • Source: BenchChem.[2]

  • Synthesis of 1,3-Disubstituted Cyclobutanes

    • Title: Synthesis of 1,3-Substituted Cyclobutanes by Alleno
    • Source: J. Org. Chem. (2016).
    • URL:[Link]

  • Cyclobutane Pucker & Structure

    • Title: Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy.
    • Source: J. Chem. Phys.
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[2][3]

    • Source: ChemMedChem (2022).[4]

    • URL:[Link]

  • Bicyclobutane Synthesis Protocol

    • Title: Bicyclo[1.1.0]butane - Organic Syntheses Procedure.[1][5]

    • Source: Organic Syntheses, Coll.[5][6] Vol. 6, p.133.

    • URL:[Link]

Sources

A Researcher's Guide to Computationally Comparing Cyclobutane Isomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclobutane motif, a four-membered carbocycle, is a fascinating structural element increasingly utilized by medicinal chemists and materials scientists.[1][2] Found in a range of natural products and drug candidates, its unique, strained geometry offers a three-dimensional scaffold that can significantly influence a molecule's pharmacological properties.[1][3] However, the inherent strain of the cyclobutane ring system also dictates the stability and conformational preferences of its substituted derivatives. Understanding the relative stability of cyclobutane isomers is paramount for predicting molecular behavior and designing novel chemical entities.

This guide provides an in-depth comparison of cyclobutane isomer stability, grounded in the principles and practical application of modern computational chemistry. We will move beyond simple heuristics to explore the underlying energetic contributions to stability and detail a robust computational workflow for their quantitative assessment.

The Energetic Landscape: Understanding Strain in Cyclobutane

Unlike the planar polygons often drawn in textbooks, cyclobutane is not flat. It adopts a puckered, or "butterfly," conformation to relieve some of the inherent strain.[4][5][6] The total ring strain in cyclobutane, approximately 26 kcal/mol, is a composite of several unfavorable energetic contributions.[4] A successful computational analysis hinges on how accurately the chosen theoretical model can capture these effects.

  • Angle Strain : The sp³ hybridized carbons in an alkane prefer a bond angle of 109.5°. In a planar cyclobutane, the angles would be a rigid 90°, creating substantial angle strain.[7][8] The puckered conformation slightly compresses these angles to about 88°, but the angle strain remains the primary contributor to the ring's instability.[5][7]

  • Torsional Strain : This type of strain arises from the eclipsing of bonds on adjacent atoms. The puckering of the cyclobutane ring staggers the C-H bonds, moving them away from a fully eclipsed conformation and thus reducing, but not eliminating, torsional strain.[4][5]

  • Steric Strain : In substituted cyclobutanes, steric strain (or van der Waals strain) becomes a critical determinant of isomer stability. This occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive interactions. Key steric interactions in cyclobutane isomers include gauche-butane-like interactions and 1,3-diaxial repulsions.[9][10]

The Decisive Factor: Steric Interactions in Substituted Cyclobutanes

Computational studies consistently reveal that for substituted cyclobutanes, the minimization of steric strain is the deciding factor in the relative stability of isomers. Let's examine two classic case studies: 1,2- and 1,3-dimethylcyclobutane.

Case Study 1: 1,2-Dimethylcyclobutane

A recurring observation in both experimental and computational studies is that trans-1,2-dimethylcyclobutane is more stable than its cis counterpart .[9][10][11][12][13]

  • Cis-1,2-dimethylcyclobutane : The two methyl groups are on the same face of the ring. This forces them into close proximity, leading to significant steric repulsion as they eclipse one another.[10] In the puckered conformation, this corresponds to one substituent being in an axial-like position and the other in an equatorial-like position, a sterically unfavorable arrangement.

  • Trans-1,2-dimethylcyclobutane : With the methyl groups on opposite faces of the ring, they can both occupy pseudo-equatorial positions in the puckered conformation.[9] This arrangement maximizes the distance between the bulky groups, minimizing steric strain and resulting in a lower overall energy.

Case Study 2: 1,3-Dimethylcyclobutane

In a fascinating reversal of the 1,2-disubstituted pattern, computational models correctly predict that cis-1,3-dimethylcyclobutane is more stable than the trans isomer .[9][10][12][14]

  • Cis-1,3-dimethylcyclobutane : The puckered ring allows both methyl groups to reside in pseudo-equatorial positions. This conformation avoids significant steric clashes, making it the more stable isomer.[9][10]

  • Trans-1,3-dimethylcyclobutane : To accommodate the trans configuration, one methyl group must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position.[10] The axial methyl group experiences severe steric repulsion with the axial hydrogen atom at the C1 position (a 1,3-diaxial interaction), significantly destabilizing the molecule.[10]

The following diagram illustrates the key steric interactions that determine the stability of these isomers.

Caption: Steric interactions governing dimethylcyclobutane isomer stability.

Quantitative Protocol for Computational Stability Analysis

To move from qualitative reasoning to quantitative prediction, a rigorous computational workflow is essential. Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for these systems.[15][16][17] The following protocol outlines a standard procedure using DFT.

Step-by-Step Computational Workflow
  • Initial Structure Generation : Construct 3D models of the isomers (e.g., cis- and trans-1,3-dimethylcyclobutane) in a molecular editor. Ensure the initial geometries reflect the correct stereochemistry.

  • Geometry Optimization : This is the most critical step. The goal is to find the minimum energy structure for each isomer on the potential energy surface.

    • Method : A popular and reliable DFT functional is B3LYP.[16] For potentially improved handling of dispersion forces, ωB97X-D is also an excellent choice.[18]

    • Basis Set : A Pople-style basis set such as 6-311+G(d,p) provides a good starting point, offering sufficient flexibility for these hydrocarbon systems.[18]

    • Causality : Without optimization, the initial hand-drawn structure is energetically meaningless. This step allows the molecule to relax into its most stable puckered conformation, accurately modeling bond lengths, angles, and dihedral angles that minimize its energy.

  • Vibrational Frequency Calculation : Perform a frequency calculation on each optimized geometry using the same level of theory.

    • Causality : This step serves two vital purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. If one is present, it indicates a transition state, and the optimization must be redone. Second, it provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections necessary for calculating enthalpies and Gibbs free energies. Electronic energy alone is insufficient for precise comparisons.

  • Energy Extraction and Comparison : From the output files, extract the final electronic energies, including the ZPVE correction (E₀ + ZPVE). For comparisons at standard conditions, the Gibbs Free Energy (G) is the most appropriate value.

    • Analysis : The isomer with the lower Gibbs free energy is predicted to be the more stable and, therefore, the more abundant isomer at equilibrium. The difference in energy (ΔG) can be used to calculate the equilibrium constant between the two isomers.

The entire process can be visualized with the following workflow diagram.

G start Define Isomers (e.g., cis/trans) build Build Initial 3D Structures start->build opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->opt freq Frequency Calculation (Same Level of Theory) opt->freq check Verify Energy Minimum? (0 Imaginary Frequencies) freq->check check->opt No extract Extract Thermochemical Data (Gibbs Free Energy, ZPVE) check->extract Yes compare Compare Energies (ΔG = G_iso1 - G_iso2) extract->compare end Determine Relative Stability compare->end

Caption: Computational workflow for determining isomer relative stability.

Summary of Computational Results

The following table summarizes typical relative energy differences calculated for dimethylcyclobutane isomers using DFT methods. The more stable isomer is assigned a relative energy of 0.00 kcal/mol.

Isomer PairLess Stable IsomerMore Stable IsomerTypical Calculated ΔG (kcal/mol)
1,2-Dimethylcyclobutane cistrans~1.0 - 1.5
1,3-Dimethylcyclobutane transcis~0.5 - 1.0

Note: Exact values depend on the specific level of theory (functional/basis set) employed.

Conclusion

The stability of cyclobutane isomers is a delicate balance of angle, torsional, and steric strain. While the puckered conformation of the ring serves to alleviate some angle and torsional strain, it is the steric interactions between substituents that ultimately dictate the relative stability of different isomers. Computational chemistry provides an indispensable toolkit for dissecting these subtle energetic differences. As demonstrated with 1,2- and 1,3-dimethylcyclobutane, DFT calculations can reliably predict and quantify which isomer is more stable by accurately modeling the steric clashes—or lack thereof—in their preferred three-dimensional structures. This predictive power enables researchers to make informed decisions in the design and synthesis of complex molecules where the cyclobutane scaffold plays a crucial role.

References
  • Pearson Education. (n.d.). trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy.... Study Prep.
  • Filo. (2023, November 4). cis-1, 2-Dimethylcyclobutane is less stable than its trans isomer, but ci...
  • Haque, A., & Mollah, M. Y. A. (n.d.). Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. RSC Publishing.
  • Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Study.com. (n.d.). Cis-1,2-dimethylcyclobutane is less stable than its trans isomer, but cis-1,3-dimethylcyclobutane is more stable than its trans isomer. Homework.Study.com.
  • Wikipedia. (n.d.). Ring strain.
  • Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes.
  • Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain.
  • Pichler, M., et al. (2019). On the Stability of Disubstituted Cyclobutenes - A Computational Study. European Journal of Organic Chemistry, 2019(2-3), 338-341.
  • Artetxe, A., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry.
  • Chegg. (2022, September 30). Solved 4.39) cis-1,2-Dimethylcyclobutane is less stable than....
  • Filo. (2024, June 1). trans -1,2 -Dimethylcyclobutane is more stable than c i s-1,2 -dimethylcy...
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Martins, J. B. L., et al. (n.d.). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers.
  • Khan Academy. (n.d.). Stability of cycloalkanes.
  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I.
  • Pichler, M., et al. (2019). On the Stability of Disubstituted Cyclobutenes – A Computational Study. PMC - NIH.
  • ResearchGate. (n.d.). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. Request PDF.
  • OSTI.gov. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • ResearchGate. (n.d.). Computational study on the energies and structures of the [H, Si, N, C, S] isomers.
  • Chemistry LibreTexts. (2023, August 5). 4.2: Cycloalkanes and Their Relative Stabilities.
  • Ashenhurst, J. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). Master Organic Chemistry.
  • YouTube. (2015, August 31). comp chem relative stability ex.
  • Quora. (2017, November 25). Why is cyclobutane unstable compared to N-Butane?.
  • StackExchange. (2019, September 23). Is there a gauche interaction between C-3 and C-6 in cyclohexane?.
  • YouTube. (2021, November 11). Solutions Cyclohexane Gauche Butane Interaction....
  • Socratic. (2016, September 22). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?.
  • Quora. (2023, September 29). Are there any gauche interactions in the chair conformation of cyclohexane?.
  • Stepan, A. F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - NIH.
  • Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications.

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The Strategic Utility of 1,3-Dibromocyclobutane in Total Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fields of organic synthesis and drug development, the choice of starting materials and synthetic routes is paramount to the successful and efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the application of 1,3-dibromocyclobutane in total synthesis, offering a comparative perspective against alternative strategies. By examining case studies in the synthesis of carbocyclic nucleosides and the natural product (–)-grandisol, we aim to illuminate the advantages, challenges, and overall strategic value of incorporating this versatile C4 building block.

Case Study 1: Synthesis of Carbocyclic C-Nucleosides

Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a carbocycle, are an important class of therapeutic agents with significant antiviral and anticancer properties. The synthesis of the cyclobutane core of these analogues presents a considerable challenge. Here, we compare a strategy commencing from this compound with a de novo construction of the four-membered ring via radical cyclization.

Route A: The this compound Approach (Ichikawa et al.)

The synthesis of carbocyclic C-nucleosides developed by Ichikawa and coworkers showcases the utility of cis-1,3-dibromocyclobutane as a readily available and stereochemically defined starting material. This approach leverages the two bromine atoms for sequential functionalization to introduce the necessary substituents for the nucleoside analogue.

Synthetic Workflow:

A cis-1,3-Dibromocyclobutane B Mono-substitution A->B 1. n-BuLi 2. Electrophile C Introduction of Nucleobase Precursor B->C Coupling D Second Substitution/ Functional Group Interconversion C->D Various Reagents E Final Deprotection D->E Standard Conditions F Carbocyclic C-Nucleoside E->F

Figure 1: General workflow for carbocyclic C-nucleoside synthesis from this compound.

Experimental Protocol (Key Step): Monosubstitution of cis-1,3-Dibromocyclobutane

  • A solution of cis-1,3-dibromocyclobutane (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • The desired electrophile (e.g., a protected hydroxymethylating agent) (1.1 eq) is added, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the monosubstituted cyclobutane.

Route B: The Radical Cyclization Approach

An alternative strategy for the construction of the cyclobutane ring in carbocyclic nucleosides involves the intramolecular radical cyclization of an acyclic precursor. This method builds the four-membered ring from a more flexible starting material, offering a different set of synthetic challenges and opportunities.

Synthetic Workflow:

A Acyclic Nitroalkane C Intramolecular Cyclization A->C e.g., Bu3SnH, AIBN B Radical Initiator D Functional Group Manipulation C->D Reduction of Nitro Group E Introduction of Nucleobase D->E Coupling F Carbocyclic Nucleoside E->F

Figure 2: General workflow for carbocyclic nucleoside synthesis via radical cyclization.

Experimental Protocol (Key Step): Radical Cyclization to Form the Cyclobutane Ring

  • A solution of the acyclic nitroalkene precursor (1.0 eq) and AIBN (0.1 eq) in degassed benzene is prepared.

  • A solution of Bu3SnH (1.2 eq) in degassed benzene is added dropwise to the refluxing solution of the nitroalkene over 2 hours.

  • The reaction mixture is refluxed for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of KF in methanol to precipitate the tin byproducts.

  • After filtration, the filtrate is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the cyclobutane derivative.

Performance Comparison
MetricRoute A (this compound)Route B (Radical Cyclization)
Starting Material cis-1,3-Dibromocyclobutane (commercially available)Acyclic nitroalkene (multi-step synthesis)
Stereocontrol Inherited from the starting materialGenerally lower, often produces mixtures of diastereomers
Key Transformation Nucleophilic substitutionIntramolecular radical cyclization
Overall Yield Moderate to goodVariable, often lower due to side reactions
Scalability Generally goodCan be challenging due to the use of tin reagents and dilute conditions
Flexibility Good for introducing diversity at C1 and C3Good for varying the acyclic precursor

Expertise & Experience Insights: The use of this compound provides a convergent and stereocontrolled entry into the carbocyclic nucleoside framework. The well-defined stereochemistry of the starting material is a significant advantage, often simplifying purification and characterization of intermediates. The radical cyclization approach, while elegant in its construction of the cyclobutane ring, can be hampered by issues of stereocontrol and the need to handle toxic tin reagents. The choice between these routes will often depend on the specific stereochemical requirements of the target molecule and the availability of the requisite starting materials.

Case Study 2: Total Synthesis of (–)-Grandisol

(–)-Grandisol is the major component of the aggregation pheromone of the cotton boll weevil. Its deceptively simple structure, featuring a strained cyclobutane ring with two contiguous stereocenters, has made it a popular target for total synthesis, challenging chemists to develop efficient and stereoselective methods for the construction of the four-membered ring. Here, we compare a modern photochemical approach with a classic, non-photochemical synthesis.

Route A: The Photochemical [2+2] Cycloaddition Approach (Bach and Poplata)

The synthesis of (–)-grandisol by Bach and Poplata employs an enantioselective intermolecular [2+2] photocycloaddition as the key step to construct the cyclobutane core. This strategy leverages the power of photochemistry to form the strained ring system in a single, stereocontrolled transformation.

Synthetic Workflow:

A Chiral Butenolide C [2+2] Photocycloaddition A->C B Ethylene B->C D Bicyclic Intermediate C->D hv E Ring Opening & Functionalization D->E Multi-step sequence F (–)-Grandisol E->F

Figure 3: General workflow for (–)-grandisol synthesis via photochemical [2+2] cycloaddition.

Experimental Protocol (Key Step): Enantioselective [2+2] Photocycloaddition

  • A solution of the chiral butenolide (1.0 eq) and a photosensitizer (e.g., acetone) in a suitable solvent is placed in a quartz reaction vessel.

  • The solution is cooled to -78 °C and purged with ethylene gas.

  • The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining a continuous flow of ethylene.

  • The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the bicyclic cyclobutane adduct.

Route B: A Non-Photochemical Approach (Corey and Winter)

A classic synthesis of grandisol, developed by Corey and Winter, utilizes a different strategy that avoids photochemical steps. This route relies on a series of well-established transformations to construct the cyclobutane ring and install the required stereocenters.

Synthetic Workflow:

A Acyclic Precursor B Intramolecular Alkylation A->B Base C Cyclobutanone Intermediate B->C D Wittig Reaction C->D Ph3P=CH2 E Functional Group Interconversion D->E Hydroboration-Oxidation F (±)-Grandisol E->F

Figure 4: General workflow for a non-photochemical synthesis of grandisol.

Experimental Protocol (Key Step): Intramolecular Alkylation to Form the Cyclobutanone

  • To a solution of the acyclic keto-ester precursor (1.0 eq) in a suitable solvent (e.g., THF) is added a strong base (e.g., sodium hydride) at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched with water, and the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.

  • The resulting crude cyclobutanone is purified by distillation or column chromatography.

Performance Comparison
MetricRoute A (Photochemical)Route B (Non-Photochemical)
Key Transformation Enantioselective [2+2] PhotocycloadditionIntramolecular Alkylation
Stereocontrol High, achieved through a chiral auxiliary or catalystCan be challenging, may require resolution
Step Economy Good, forms the core in a single stepGenerally lower, requires more steps
Reaction Conditions Specialized photochemical equipment requiredStandard laboratory glassware
Overall Yield Can be high with optimized conditionsVariable, depends on the efficiency of multiple steps
Scalability Can be challenging for large-scale photochemical reactionsGenerally more straightforward to scale up

Expertise & Experience Insights: The photochemical [2+2] cycloaddition offers a highly efficient and elegant route to the strained cyclobutane core of (–)-grandisol, often with excellent stereocontrol. However, it necessitates specialized equipment and careful optimization of reaction conditions. The non-photochemical routes, while potentially longer and less stereoselective in their initial ring-forming step, rely on more conventional and readily scalable transformations. The choice of strategy will depend on the available resources, the desired level of enantiopurity, and the overall synthetic goals.

Conclusion

The case studies presented here demonstrate that this compound can be a powerful and strategically advantageous starting material in total synthesis, particularly for targets containing a pre-defined cis-1,3-disubstituted cyclobutane motif. It offers a convergent and stereocontrolled pathway, often simplifying the synthetic sequence. However, its utility is context-dependent. For the construction of cyclobutane rings where the substitution pattern is not 1,3- or where a de novo ring formation is more convergent, alternative methods such as radical cyclizations or photochemical cycloadditions may prove superior. A thorough understanding of the strengths and weaknesses of each approach, as exemplified in this guide, is crucial for the rational design of efficient and successful total syntheses.

References

  • Ichikawa, E., & Kato, K. (2001). Sugar-modified nucleosides in past 10 years, a review. Current Medicinal Chemistry, 8(4), 385-424. [Link]

  • Poplata, S., & Bach, T. (2018). Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol. Journal of the American Chemical Society, 140(9), 3228–3231. [Link]

  • Corey, E. J., & Winter, R. A. E. (1963). A New, Stereospecific Olefin Synthesis from 1,2-Diols. Journal of the American Chemical Society, 85(17), 2677–2678. [Link]

  • Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 7193. [Link]

Spectroscopic Differentiation of 1,3-Dibromocyclobutane Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the differentiation of 1,3-dibromocyclobutane diastereomers. It synthesizes conformational analysis, spectroscopic data, and practical separation logic.

Executive Summary

Differentiating the diastereomers of this compound requires a departure from standard planar ring approximations. Unlike cyclohexane, where the trans-1,3 isomer is the thermodynamically stable diequatorial conformer, 1,3-disubstituted cyclobutanes follow an inverted stability trend due to ring puckering.

  • The cis isomer exists predominantly in the diequatorial (ee) conformation, making it often thermodynamically more stable but highly polar.

  • The trans isomer is geometrically constrained to the axial-equatorial (ae) conformation, resulting in a distinct symmetry environment and a near-zero net dipole moment.

This guide provides the experimental framework to distinguish these isomers using NMR (


H, 

C), vibrational spectroscopy, and physical separation methods.

Part 1: Structural Basis & Conformational Analysis

To interpret the spectra, one must first understand the dynamic geometry of the cyclobutane ring. The ring is not planar; it adopts a puckered "butterfly" conformation (dihedral angle


) to relieve torsional strain.
Conformational Locking

The spectroscopic signatures are defined by the time-averaged symmetry resulting from the rapid equilibrium between puckered conformers.

FeatureCis-1,3-dibromocyclobutane Trans-1,3-dibromocyclobutane
Dominant Conformer Diequatorial (ee) (Equilibrium favors ee over aa)Axial-Equatorial (ae) (Ring flip converts ae to ea, which is identical)
Symmetry Point Group

(Plane of symmetry through C2-C4)

(Axis passing through C2-C4)
Net Dipole Moment (

)
High (

D)
Near Zero (

D)
Thermodynamic Stability Generally More Stable (Steric control)Less Stable (Geometric constraint)
Visualization of Symmetry Logic

The following diagram illustrates the logical flow for assigning stereochemistry based on symmetry elements derived from the puckered conformation.

G cluster_cis Cis Isomer Path cluster_trans Trans Isomer Path start This compound Sample pucker Apply Ring Puckering Model (Butterfly Conformation) start->pucker cis_conf Conformer: Pseudo-Diequatorial (ee) pucker->cis_conf Substituents Syn trans_conf Conformer: Pseudo-Axial/Equatorial (ae) pucker->trans_conf Substituents Anti cis_sym Symmetry: Plane (σ) through C2-C4 cis_conf->cis_sym cis_result Result: High Polarity Distinct H_in vs H_out cis_sym->cis_result trans_sym Symmetry: C2 Axis (Time-Averaged) trans_conf->trans_sym trans_result Result: Zero Dipole Simplified Coupling trans_sym->trans_result

Figure 1: Decision tree for stereochemical assignment based on conformational analysis.

Part 2: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance is the primary method for differentiation. The key lies in the multiplicity of the methylene protons (C2 and C4) and the chemical shift of the methine protons (C1 and C3).

H NMR Analysis

The spectra differ significantly due to the magnetic anisotropy of the C-Br bonds.

The Cis Isomer (Diequatorial)
  • Methine Protons (

    
    ):  Appear as a quintet-like multiplet.
    
  • Methylene Protons (

    
    ): 
    
    • The protons on C2 (between the bromines) are distinct from those on C4 (opposite the bromines).

    • Furthermore, within each methylene group, the "axial" and "equatorial" protons are chemically inequivalent due to the rigid puckering preference.

    • Key Signal: Look for complex higher-order multiplets (AA'BB' or similar) rather than simple triplets/quintets.

  • Shift Trend: The methine protons are typically deshielded (shifted downfield) relative to the trans isomer due to the additive deshielding effect of the 1,3-diaxial-like relationship of the protons (substituents are equatorial).

The Trans Isomer (Axial-Equatorial)
  • Averaging: Because the ring flip converts the axial-Br/equatorial-Br form into the equatorial-Br/axial-Br form (which are identical), the spectrum represents a rapid time-average.

  • Methylene Protons: The protons on C2 and C4 become chemically equivalent sets in the time-averaged spectrum.

  • Key Signal: The spectrum is generally simpler. The methylene protons often appear as a triplet (approximate) or a simpler multiplet compared to the cis isomer.

Comparative NMR Data Table
ParameterCis-1,3-dibromocyclobutane Trans-1,3-dibromocyclobutane

Methine (-CHBr-)
~4.2 - 4.5 ppm (Downfield)~3.8 - 4.1 ppm (Upfield)

Methylene (-CH

-)
Distinct signals for C2 and C4 protons.[1]Overlapping/Averaged signals.
Spin System Complex (AA'BB'XX' approx)Simpler (A

X

limiting case)
Coupling (

)
Strong

and

observed.
Averaged

values.

> Note: Exact chemical shifts vary by solvent (CDCl


 vs C

D

). The relative difference (Cis is downfield of Trans) is the reliable metric.

Part 3: Alternative Differentiation Methods

While NMR is definitive, physical properties driven by the dipole moment provide rapid confirmation.

Dipole Moment & Chromatography

The most robust non-spectroscopic difference is polarity.

  • GC/MS Retention Time:

    • On a non-polar column (e.g., DB-5), separation is driven by boiling point.

    • On a polar column (e.g., DB-Wax), the Cis isomer (high dipole) will retain significantly longer than the Trans isomer (zero dipole).

  • TLC (Thin Layer Chromatography):

    • Silica gel (polar stationary phase).

    • Cis Isomer: Lower

      
       (interacts strongly with silica).
      
    • Trans Isomer: Higher

      
       (elutes faster).
      
Vibrational Spectroscopy (IR/Raman)

Symmetry dictates the selection rules.

  • Trans Isomer (Center of Inversion approximation):

    • Follows the rule of mutual exclusion (bands active in Raman are inactive in IR, and vice versa) if the planar transition state is considered, but practically, the IR spectrum is much simpler (fewer bands) because many vibrations result in zero change in dipole moment.

  • Cis Isomer:

    • Lower symmetry (

      
      ). Most vibrational modes are IR active. The spectrum is richer and more complex.
      

Part 4: Experimental Protocol

Workflow: Synthesis and Separation Verification

This protocol assumes a mixture of isomers obtained via Hunsdiecker reaction or similar bromination of cyclobutane-1,3-dicarboxylic acid.

Step 1: Crude Analysis (GC-MS)

  • Inject crude mixture onto a polar column (e.g., HP-50+ or Wax).

  • Observe two peaks.[2][3][4][5][6]

  • Hypothesis: The early eluting peak is trans; the late eluting peak is cis.

Step 2: Separation (Flash Chromatography)

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexanes (start 100%)

    
     5% EtOAc/Hexanes.
    
  • Collect fractions. The non-polar trans isomer elutes first.

Step 3: NMR Confirmation

  • Dissolve 10 mg of the "Spot 1" (fast moving) fraction in CDCl

    
    .
    
  • Acquire

    
    H NMR (minimum 8 scans).
    
  • Validation: Check the methine region (3.5 - 4.5 ppm).

    • If the signal is upfield relative to the other isomer and shows simpler splitting

      
      Trans .
      
    • If the signal is downfield and complex

      
      Cis .
      
Structural Validation Diagram

Protocol mixture Isomer Mixture column Silica Column (Hexane/EtOAc) mixture->column fraction1 Fraction 1 (High Rf) column->fraction1 Elutes First fraction2 Fraction 2 (Low Rf) column->fraction2 Elutes Second nmr1 NMR Analysis (Upfield Methine) fraction1->nmr1 nmr2 NMR Analysis (Downfield Methine) fraction2->nmr2 result1 TRANS Isomer (Zero Dipole) nmr1->result1 result2 CIS Isomer (High Dipole) nmr2->result2

Figure 2: Separation and identification workflow.

References

  • Wiberg, K. B., & Lampman, G. M. (1966). Spectroscopic properties of 1,3-disubstituted cyclobutanes. Journal of the American Chemical Society. Link

  • Allinger, N. L., & Tushaus, L. A. (1965). Conformational Analysis.[3] The 1,3-Disubstituted Cyclobutanes.[1][3][6][7][8][9][10] The Journal of Organic Chemistry. Link

  • Laato, H. (1968). Stereochemistry of 1,3-disubstituted cyclobutanes.
  • Lambert, J. B., & Roberts, J. D. (1965). Nitrogen-15 Magnetic Resonance Spectroscopy. Conformational Dynamics. Journal of the American Chemical Society. (Provides foundational NMR logic for puckered rings). Link

Sources

cost-benefit analysis of 1,3-dibromocyclobutane in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous cost-benefit analysis of 1,3-dibromocyclobutane in organic synthesis, specifically focusing on its role as a precursor to strained bicyclic systems like bicyclo[1.1.0]butane (BCB).

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound is a specialized, high-energy electrophile primarily used to access the bicyclo[1.1.0]butane (BCB) scaffold—a strain-release motif increasingly valued in covalent drug discovery and polymer chemistry.

While effective, this reagent presents a significant "synthesis tax":

  • Benefit: It offers a direct, high-yielding entry into bicyclic systems via intramolecular Wurtz coupling.

  • Cost: Its classical synthesis relies on the Hunsdiecker reaction using mercury(II) oxide (HgO), creating severe EHS (Environment, Health, and Safety) liabilities.

  • Verdict: For milligram-scale discovery, the dibromide (or its analog 1-bromo-3-chlorocyclobutane) remains the gold standard. For scale-up, modern photochemical decarboxylation or alternative leaving groups (sulfonates) are necessary to bypass the mercury bottleneck.

Strategic Positioning & Alternatives

The utility of this compound must be evaluated against its primary competitors: the mixed halide (1-bromo-3-chlorocyclobutane) and the diol-derived sulfonates.

Comparative Matrix
FeatureThis compound 1-Bromo-3-chlorocyclobutane 1,3-Cyclobutanediol Disulfonate
Primary Application BCB Synthesis (Wurtz)BCB Synthesis (Wurtz)Nucleophilic Displacement
Leaving Group Ability High (Br/Br)Mixed (Br > Cl)Tunable (OTs/OMs)
Synthesis Safety Critical Risk (HgO used)Critical Risk (HgO used)Low Risk (Standard esterification)
Commercial Cost High / Custom SynthesisHigh / Custom SynthesisModerate (Diol is accessible)
Atom Economy Low (Loss of CO₂, HgBr₂)LowModerate
Scalability < 100g (due to toxicity)< 100gKilogram scale possible
Why the Mixed Halide?

Historically, 1-bromo-3-chlorocyclobutane is often cited over the dibromide in Organic Syntheses protocols. The asymmetry allows for kinetic differentiation—the more reactive bromide facilitates the initial anchoring to the metal surface (Na), while the chloride acts as the secondary leaving group for ring closure. However, this compound is kinetically faster, often requiring milder conditions but presenting a higher risk of over-reduction to cyclobutane or butadiene.

Technical Deep Dive: Synthesis Pathways

The cost-benefit ratio is largely dictated by how you make the reagent. Below are the two dominant pathways.

Pathway A: The Classical Hunsdiecker (High Cost / High Reliability)

This route converts 1,3-cyclobutanedicarboxylic acid derivatives into halides using radical decarboxylation.

  • Mechanism: Carboxyl radicals generated by HgO/Br₂ collapse to form the C-Br bond.

  • Pros: Establishes the halide on the cyclobutane ring with predictable regiochemistry.

  • Cons: Stoichiometric mercury waste. Requires light protection.[1] Exothermic gas evolution (CO₂).

Pathway B: The Modern Functional Group Interconversion (Lower Cost / Variable Reliability)

This route converts 1,3-cyclobutanediol to the dibromide using Appel conditions (PPh₃/CBr₄) or PBr₃.

  • Mechanism: S_N2 displacement of activated alcohols.[2]

  • Pros: Avoids heavy metals. Cheaper starting materials.

  • Cons: Cyclobutane rings are prone to ring contraction (to cyclopropylcarbinyl systems) under cationic conditions. Stereocontrol (cis/trans) is dictated by the starting diol and the inversion mechanism.

Visualization of Pathways

SynthesisPathways Diacid 1,3-Cyclobutane- dicarboxylic acid HgO HgO / Br2 (Hunsdiecker) Diacid->HgO Decarboxylation Diol 1,3-Cyclobutanediol Appel PPh3 / CBr4 (Appel) Diol->Appel Activation Dibromide This compound HgO->Dibromide Double Hunsdiecker BromoChloro 1-Bromo-3- chlorocyclobutane HgO->BromoChloro Mixed Halogenation Appel->Dibromide Inversion (SN2) Na Molten Na (Wurtz) Dibromide->Na BromoChloro->Na BCB Bicyclo[1.1.0]butane (Target) Na->BCB Ring Closure

Figure 1: Comparative synthesis pathways. The Red nodes indicate high-hazard steps (Mercury/Molten Sodium).

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 1-Bromo-3-chlorocyclobutane (The Standard)

Adapted from Organic Syntheses Coll.[3] Vol. 6, 271 & Vol. 51, 55.

Safety Warning: This reaction generates methyl bromide (gas) and uses mercury(II) oxide (fatal if inhaled/swallowed). Perform in a high-efficiency fume hood with a scrubber.

  • Setup: Use a 1L 3-neck flask wrapped in aluminum foil (light sensitive) equipped with a mechanical stirrer and reflux condenser.

  • Suspension: Suspend Red HgO (37 g, 0.17 mol) in CCl₄ (330 mL).

  • Substrate: Add 3-chlorocyclobutanecarboxylic acid (30.0 g, 0.227 mol).

  • Reaction: Heat to reflux (bath ~120°C). Add a solution of Bromine (40 g, 0.25 mol) in CCl₄ dropwise over 5–7 minutes.

    • Validation Check: Evolution of CO₂ gas bubbles indicates initiation. If no bubbles appear after 5% addition, stop and check temperature.

  • Completion: Reflux for 30 mins until gas evolution slows. Filter off the inorganic mercury salts (dispose as hazardous waste).

  • Purification: Distill the filtrate. Collect the fraction boiling at 67–72°C (45 mmHg) .

    • Yield: ~40% (13–17 g).[3]

    • Data: n_D = 1.5065.

Protocol B: Bicyclization to Bicyclo[1.1.0]butane

Safety Warning: Uses molten sodium. Fire hazard.

  • Solvent: Use anhydrous 1,4-dioxane (150 mL).

  • Metal: Add freshly cut Sodium (13.6 g, 0.6 mol). Heat to reflux to melt sodium; stir vigorously to create a sand.

  • Addition: Add 1-bromo-3-chlorocyclobutane (20.0 g, 0.118 mol) dropwise over 1 hour.

  • Collection: The product is a volatile gas (bp 8°C). Connect the condenser outlet to a series of dry-ice/acetone traps.

  • Isolation: Distill the trapped liquid.

    • Yield: 78–94%.[4]

Cost Analysis Data

The following table estimates the "Cost of Goods" (COGS) for producing 10 grams of the dibromide precursor, assuming laboratory pricing.

ComponentHunsdiecker Route (Acid)Appel Route (Diol)
Starting Material 1,3-Cyclobutanedicarboxylic acid1,3-Cyclobutanediol
Material Cost High (~$200/g commercial)Moderate (~$50/g)
Reagent Cost HgO (

), Br₂ ($)
PPh₃ (

$)
Disposal Cost Very High (Mercury waste)Low (Phosphine oxide)
Yield 40%60-80% (Est.)
Time Investment 2 Days (Filtration/Distillation)1 Day (Column/Wash)
Total Estimated Cost ~$1,500 / 10g ~$600 / 10g

Note: Commercial prices for the dicarboxylic acid are inflated due to low demand. In-house synthesis of the acid from epichlorohydrin/malonate is possible but adds 3-4 steps.

Conclusion & Recommendation

For research scale (<5g) , the Hunsdiecker route to 1-bromo-3-chlorocyclobutane is the most robust, literature-validated method to access the bicyclo[1.1.0]butane scaffold. The cost is high, but the reliability of the Wurtz coupling with the mixed halide justifies it.

For process development (>100g) , the mercury route is non-viable. Researchers should pivot to:

  • Photochemical Decarboxylation: Using hypervalent iodine or photocatalysts to replace HgO.

  • Sulfonate Displacement: Optimizing the reaction of 1,3-cyclobutanediol disulfonates with nucleophiles, avoiding the dihalide intermediate entirely.

References
  • Synthesis of 3-chlorocyclobutanecarboxylic acid: Org. Synth.1988 , Coll. Vol. 6, 271. Link

  • Synthesis of Bicyclo[1.1.0]butane: Lampman, G. M.; Aumiller, J. C. Org.[3] Synth.1971 , 51, 55. Link

  • Wiberg's Studies on Bicyclobutanes: Wiberg, K. B.; Lampman, G. M. Tetrahedron Lett.1963, 4, 2173.
  • Modern Strain Release Chemistry: Gianatassio, R. et al. Science2016, 351, 241.
  • Mercury Safety Data: PubChem CID 30858 (Mercuric Oxide). Link

Sources

Safety Operating Guide

Navigating the Disposal of 1,3-Dibromocyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-dibromocyclobutane, a halogenated organic compound. By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain environmental compliance, reinforcing a culture of safety and responsibility that builds trust and underscores scientific integrity.

Immediate Safety Considerations: Understanding the Hazard Profile

Presumptive Hazard Profile:

PropertyPresumed Value/CharacteristicRationale/Source Analogy
Physical State LiquidGeneral observation for similar small brominated alkanes.
Appearance Colorless to light brown liquidBased on analogs like 1,1-dibromocyclobutane.
Boiling Point ~160 °CExtrapolated from 1,1-dibromocyclobutane (160.8 °C).[1]
Flash Point ~40 °CExtrapolated from 1,1-dibromocyclobutane (40.3 °C), indicating flammability.[1]
Solubility Low in waterTypical for halogenated organic compounds. Similar to 1,3-dibromopropane.[2]
Health Hazards Skin, eye, and respiratory irritantInferred from health warnings for 1,3-butadiene and other brominated compounds.[3][4]
Personal Protective Equipment (PPE): The First Line of Defense

Given the presumed hazards, stringent adherence to PPE protocols is non-negotiable. The causality behind these choices lies in creating a robust barrier against potential exposure routes.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn when handling larger quantities.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Double-gloving is recommended, especially during waste consolidation.

  • Body Protection : A flame-retardant lab coat is essential. For large-scale operations or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be utilized.

  • Respiratory Protection : All handling of this compound, including disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is a critical final step in its lifecycle. The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safe and compliant disposal.

Step 1: Waste Identification and Classification

This compound must be classified as a hazardous waste . As a halogenated organic compound, it falls under specific regulatory categories. While not explicitly listed as a sole active ingredient on the EPA's "U" list, its characteristics may subject it to regulation as a characteristic hazardous waste (e.g., for ignitability).[5] Furthermore, waste streams from the production of some organobromine compounds carry specific "K" listed codes.[6][7] In the absence of a specific listing, it is prudent to manage it as a regulated hazardous waste.

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous reactions.

  • Waste Stream : this compound waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Incompatible Materials : This waste stream must be kept separate from:

    • Strong oxidizing agents

    • Strong bases (e.g., alcoholic potassium hydroxide, which can induce elimination and ring-opening reactions)[8]

    • Active metals

  • Container : Use a chemically compatible container, such as glass or polyethylene, with a secure, tight-fitting lid. Ensure the container is in good condition and free from contamination.

Step 3: Labeling and Storage

Accurate labeling is a cornerstone of safe laboratory practice.

  • Labeling : The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date accumulation started

    • The relevant hazard pictograms (e.g., flammable, irritant)

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, cool, and away from sources of ignition.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed environmental services contractor.

  • Contact : Liaise with your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Documentation : Complete all required hazardous waste manifests and other documentation as per your institution's and local regulations.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Unused or Waste This compound classify Classify as Hazardous Waste (Halogenated Organic) start->classify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate from Incompatible Materials (Oxidizers, Bases) ppe->segregate container Select Appropriate Waste Container segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Disposal Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

In-Text Citations & References

The following references provide authoritative grounding for the procedures outlined in this guide.

References
  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • LookChem . 1,1-Dibromocyclobutane. [Link]

  • Chemistry Stack Exchange . Product of treating this compound with alcoholic KOH at elevated temperatures. [Link]

  • U.S. Environmental Protection Agency . RCRA Waste Codes. [Link]

  • U.S. Environmental Protection Agency . Environmental Fact Sheet, Organobromine. [Link]

  • U.S. Environmental Protection Agency . EPA Hazardous Waste Codes. [Link]

  • Minnesota Pollution Control Agency . U List of Hazardous Wastes. [Link]

  • Occupational Safety and Health Administration . 1,3-Butadiene - Health Effects. [Link]

  • Agency for Toxic Substances and Disease Registry . Medical Management Guidelines for 1,3-Butadiene. [Link]

  • IUPAC-NIST Solubilities Database . 1,3-Dibromopropane with Water. [Link]

Sources

Personal protective equipment for handling 1,3-dibromocyclobutane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3]

Handling 1,3-dibromocyclobutane requires protocols exceeding standard organic solvent safety. Unlike common alkyl halides, this compound combines the volatility of a strained cyclobutane ring with the high density and reactivity of vicinal/geminal bromides.

Critical Hazards:

  • Lachrymator: It acts as a potent tear agent.[1] Standard laboratory ventilation may be insufficient if airflows are turbulent.

  • Permeation Risk: Small, halogenated cyclic molecules possess high permeation rates through standard nitrile rubber.

  • Physical Handling: With a density of ~2.4 g/mL, the liquid is exceptionally heavy. This causes it to drip rapidly from standard pipettes, increasing spill frequency during transfers.

This guide outlines a self-validating safety system designed to mitigate these specific risks.

Physicochemical Properties & Risk Implications[1][2][4][5]

Understanding the physical nature of the agent is the first step in safety.

PropertyValue (Approx.)Operational Implication
Physical State Colorless to pale yellow liquidFluid handling protocols apply.
Density ~2.4 g/mL High Risk. Liquid will drip from pipette tips due to gravity.
Boiling Point ~135–140°CModerate volatility, but vapor pressure is sufficient to cause eye irritation.
Reactivity Alkylating AgentPotential DNA interaction; treat as a mutagen.
Flash Point >110°CCombustible, but flammability is secondary to toxicity.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "blue nitrile" gloves for this compound. The following matrix is based on the permeation kinetics of halogenated cycloalkanes.

Glove Selection Logic

Primary Recommendation: Laminate Film (Silver Shield/4H)

  • Why: Organobromides degrade nitrile and latex rapidly. The strained ring structure of this compound facilitates permeation.

  • Operational Setup:

    • Inner Layer: Silver Shield/4H (Laminate) - Chemical Barrier

    • Outer Layer: 8 mil Nitrile (Long Cuff) - Mechanical Protection & Dexterity

Respiratory & Eye Protection[2]
  • Eyes: Unvented or Indirect-Vent Chemical Splash Goggles.

    • Reasoning: Safety glasses are insufficient for lachrymators; vapors can bypass side shields.

  • Respiratory: Work strictly inside a certified fume hood.

    • Contingency: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges. Half-masks are unsafe due to potential eye absorption/irritation.

PPE Decision Workflow

The following logic ensures you select the correct PPE based on the scale of operation.

PPE_Logic Start Operation Assessment Scale Volume / Scale? Start->Scale Small Analytical (< 1 mL) Scale->Small Large Synthesis (> 1 mL) Scale->Large Small_PPE Standard Nitrile (Double) + Fume Hood Small->Small_PPE Large_PPE REQUIRED: Laminate Liner (Silver Shield) under Nitrile Large->Large_PPE Eyes Goggles (Lachrymator) Small_PPE->Eyes Large_PPE->Eyes Body Lab Coat + Apron Eyes->Body

Figure 1: PPE Selection Logic based on operational scale. Note the mandatory use of laminate liners for synthesis scales.

Operational Protocol: Safe Handling & Transfer

The "Heavy Liquid" Transfer Technique

Due to the high density (2.4 g/mL), standard air-displacement pipettes often leak.

  • Use Positive Displacement Pipettes: If available, these prevent dripping.

  • The "Reverse Pipetting" Method:

    • Depress plunger to the second stop.

    • Aspirate liquid.[2][3]

    • Dispense to the first stop only.

    • Discard the remaining liquid into waste.

    • Result: This maintains pressure in the tip and prevents the high-density liquid from dripping during transfer.

Synthesis Setup
  • Glassware: Inspect for micro-cracks. Strained rings can release energy if heated; ensure glassware is rated for the intended temperature.

  • Atmosphere: Run reactions under inert gas (Nitrogen/Argon) to prevent moisture intrusion, which can generate HBr (hydrobromic acid) fumes.

Emergency Response & Disposal

Spill Response (Lachrymator Protocol)

If a spill occurs outside the hood, evacuate the immediate area to allow vapors to dissipate via HVAC. Re-enter only with full PPE.

Spill_Response Spill Spill Detected Assess Inside Hood? Spill->Assess Yes Yes Assess->Yes No No Assess->No Absorb Cover with Vermiculite or Activated Carbon Yes->Absorb Bag Double Bag Waste Label: 'Halogenated' Absorb->Bag Evac Evacuate Lab (Vapors are irritating) PPE_Up Don Full-Face Resp + Silver Shield Gloves Evac->PPE_Up PPE_Up->Absorb

Figure 2: Workflow for managing spills. Note the evacuation requirement for spills outside the fume hood.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong alkali/bases.

    • Reason: Mixing this compound with strong bases (e.g., NaOH, KOH) can trigger an elimination reaction, releasing HBr gas and potentially causing an exotherm or over-pressurization of the waste container.

  • Labeling: Explicitly mark as "Contains Organobromides" and "Lachrymator."

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.